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Core Science & Biosynthesis

Foundational

Deciphering the Ribosomal Inhibition Dynamics of Tylosin D (Relomycin): A Technical Whitepaper

Executive Summary As the landscape of antimicrobial resistance evolves, understanding the precise molecular interactions between macrolide antibiotics and their ribosomal targets is paramount for next-generation drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of antimicrobial resistance evolves, understanding the precise molecular interactions between macrolide antibiotics and their ribosomal targets is paramount for next-generation drug development. Tylosin is a widely utilized 16-membered macrolide, but its commercial formulations are heterogeneous mixtures of several factors. This whitepaper provides an in-depth mechanistic analysis of Tylosin D (Relomycin) . By dissecting its structural activity relationship (SAR), its binding coordinates within the bacterial ribosome, and the synergistic methylation mechanisms that confer resistance, this guide equips researchers and application scientists with the theoretical and practical frameworks necessary to evaluate macrolide-ribosome dynamics.

Structural Dynamics: Tylosin D vs. The Macrolide Complex

Tylosin is a naturally occurring macrolide antibiotic produced via the fermentation of the actinomycete Streptomyces fradiae[1][2]. While Tylosin A constitutes the vast majority (>80%) of the active pharmaceutical ingredient in commercial veterinary formulations, the drug naturally co-exists with its biosynthetic intermediates and derivatives: Tylosin B (desmycosin), Tylosin C (macrocin), and Tylosin D (relomycin)[2][3].

Structurally, Tylosin D (CAS: 1404-48-4) is distinguished from the parent Tylosin A by a specific reduction event: the C20 aldehyde group on the 16-membered tylactone ring is reduced to a hydroxyl (alcohol) group[4]. This seemingly minor functional group alteration significantly impacts the molecule's spatial orientation and binding kinetics within the bacterial ribosome, resulting in an antimicrobial efficacy that is approximately 35% that of Tylosin A[4].

Molecular Mechanism of Action on the Bacterial Ribosome

Like all macrolides, Tylosin D exerts a potent bacteriostatic effect by targeting the 50S ribosomal subunit of susceptible Gram-positive bacteria and Mycoplasma species[1][3]. The core mechanism of action relies on the physical obstruction of the Nascent Peptide Exit Tunnel (NPET) , a narrow conduit located adjacent to the Peptidyl Transferase Center (PTC)[5][6].

Upon penetrating the bacterial cell, the 16-membered macrolactone ring of Tylosin D anchors deeply into the NPET[5]. The orientation of the macrolactone ring allows for the formation of a critical hydrogen bond with the adenine nucleotide at position 2058 (A2058, E. coli numbering) of the 23S rRNA[6].

What makes tylosin derivatives uniquely potent is their specific glycosylation pattern. Tylosin D possesses a mycaminose sugar at the C5 position and a mycinose sugar extending from the C14 position[7]. This architecture allows the molecule to span a larger surface area within the tunnel, establishing secondary steric and electrostatic contacts with additional rRNA residues, most notably G748[7]. This dual-contact binding effectively acts as a molecular "plug," blocking the passage of the elongating polypeptide chain, which triggers the premature dissociation of peptidyl-tRNA and induces complete translation arrest[4][7].

Mechanism TylD Tylosin D (Relomycin) Rib50S 50S Ribosomal Subunit TylD->Rib50S Cellular Entry rRNA 23S rRNA (A2058 & G748) Rib50S->rRNA Target Localization NPET Nascent Peptide Exit Tunnel rRNA->NPET H-Bonding & Steric Block Arrest Translation Arrest NPET->Arrest Elongation Inhibition

Pathway of Tylosin D binding to the 50S ribosomal subunit to induce translation arrest.

Structural Activity Relationship (SAR) & Resistance Mechanisms

Understanding how bacteria evade Tylosin D provides profound insights into its binding requirements. Pathogenic resistance to Tylosin D is primarily driven by target-site modifications that disrupt the delicate hydrogen-bonding network within the NPET.

In the producer strain Streptomyces fradiae and in highly resistant clinical isolates, resistance is not conferred by a single mutation, but rather through the synergistic action of two distinct rRNA methyltransferases [7].

  • The tlrD gene product adds a single methyl group to A2058 .

  • The tlrB gene product adds a single methyl group to G748 [7].

Causality of Resistance: A single methylation at either A2058 or G748 provides only modest, low-level resistance to tylosin-class macrolides. However, because Tylosin D's mechanism strictly relies on both the C5 mycaminose interaction near A2058 and the C14 mycinose interaction near G748, simultaneous methylation at both sites creates severe steric hindrance[7]. This dual-methylation completely abolishes the drug's binding affinity, rendering the ribosome refractory to the antibiotic[7].

Quantitative Data Summary

To contextualize the efficacy of Tylosin D in drug development pipelines, the following table summarizes its relative antimicrobial activity and representative Minimum Inhibitory Concentration (MIC) values compared to the primary Tylosin A factor.

Macrolide FactorAlternative NameRelative ActivityRep. MIC (M. hyopneumoniae)Rep. MIC (S. pneumoniae)
Tylosin A Main Component100% (1.0)0.015 – 0.3 µg/mL0.125 - 64 µg/mL
Tylosin B Desmycosin83% (0.83)Data scales proportionallyData scales proportionally
Tylosin C Macrocin75% (0.75)Data scales proportionallyData scales proportionally
Tylosin D Relomycin35% (0.35)~0.04 - 0.85 µg/mL (Est.)~0.35 - >64 µg/mL (Est.)

Data synthesized from established veterinary pharmacological profiles[3][4]. Note: Exact MICs for Tylosin D vary by isolate, but its in vitro activity reliably scales to ~35% of the parent Tylosin A complex.

Self-Validating Experimental Protocols

As an application scientist, establishing robust, reproducible assays is paramount for evaluating macrolide derivatives. Below are two field-proven methodologies for quantifying Tylosin D activity. Every step is designed to be self-validating, ensuring that the data output is an accurate reflection of molecular reality.

Protocol 1: In Vitro Ribosome Binding Kinetics via Fluorescence Polarization (FP)

This protocol measures the direct binding affinity ( Kd​ ) of Tylosin D to the 50S ribosome using a competitive displacement model[8].

Causality for Choice: Traditional radioligand assays require extensive washing steps that disrupt the slow-binding equilibrium characteristic of 16-membered macrolides. FP is a homogeneous, wash-free assay that allows for real-time equilibrium monitoring, ensuring high-fidelity kinetic data without the regulatory burden of radioactive waste.

Step-by-Step Methodology:

  • Ribosome Purification: Isolate 70S ribosomes from susceptible E. coli strains using sucrose density gradient ultracentrifugation. Dissociate into 30S and 50S subunits using a low-Mg²⁺ buffer, and purify the 50S fraction.

  • Tracer Preparation: Utilize a fluorescently labeled macrolide probe, such as BODIPY FL-tylosin, standardized to a working concentration of 10 nM[8].

  • Assay Assembly: In a 384-well black, flat-bottom microplate, combine:

    • 10 nM BODIPY FL-tylosin tracer.

    • 50S ribosomal subunits (fixed concentration near the tracer's Kd​ , typically 50 nM).

    • A 12-point serial dilution of unlabeled Tylosin D (competitor) ranging from 10 µM to 0.1 nM.

    • Binding buffer (20 mM HEPES pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween-20 to prevent non-specific adsorption).

  • Thermodynamic Equilibration: Incubate the sealed plate in the dark at 25°C for 60 minutes. Note: 16-membered macrolides exhibit slow association kinetics; premature reading will artificially inflate the apparent IC50​ .

  • Polarization Measurement: Read the microplate using a multi-mode reader equipped with polarizing filters (Excitation: 488 nm, Emission: 520 nm). Record the data in millipolarization units (mP).

  • Data Analysis: Plot mP values against the log concentration of Tylosin D. Fit the curve using a one-site competitive binding equation to derive the IC50​ and calculate the absolute Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Ribosome Purification (70S Isolation) Tracer 2. Fluorescent Labeling (BODIPY FL-Tylosin) Prep->Tracer Standardize Target Assay 3. FP Competition Assay (Tylosin D Titration) Tracer->Assay Assemble Binding Reaction Analysis 4. Data Analysis (Kd & IC50 Calculation) Assay->Analysis Measure Polarization (mP)

Step-by-step fluorescence polarization workflow for determining Tylosin D binding kinetics.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol evaluates the phenotypic susceptibility of target pathogens to Tylosin D[3].

Causality for Choice: Broth microdilution provides a precise, quantitative threshold required for pharmacokinetic/pharmacodynamic (PK/PD) modeling, which is impossible to achieve with qualitative disk diffusion methods.

Step-by-Step Methodology:

  • Inoculum Standardization: Suspend isolated colonies of the target strain (e.g., Streptococcus pneumoniae) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Broth Preparation: Prepare a two-fold serial dilution of Tylosin D in cation-adjusted Mueller-Hinton broth (CAMHB). The concentration range should span 64 µg/mL to 0.015 µg/mL[3].

  • Inoculation: Dispense 50 µL of the antibiotic dilutions into a 96-well clear microtiter plate. Add 50 µL of the standardized bacterial suspension to each well (final inoculum: 5×105 CFU/mL).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions (e.g., 5% CO₂ for fastidious organisms).

  • Readout: Visually inspect the plate or use a spectrophotometer (OD600). The MIC is defined as the lowest concentration of Tylosin D that completely inhibits visible bacterial growth.

Conclusion

Tylosin D (relomycin) serves as a vital model for understanding macrolide-ribosome interactions. By mapping its precise binding coordinates within the NPET and correlating structural modifications (such as the C20 reduction) with quantitative drops in binding affinity, drug development professionals can rationally design next-generation macrolides that overcome synergistic methylation resistance.

References

  • Title: CAS 1404-48-4: relomycin - CymitQuimica | Source: cymitquimica.com | URL: 1

  • Title: Tylosin-susceptibility testing-TOKU-E | Source: toku-e.com | URL: 3

  • Title: TYLOSIN First draft prepared by Jacek Lewicki | Source: fao.org | URL: 4

  • Title: Molecular Mechanism of Staphylococcus xylosus Resistance Against Tylosin and Florfenicol | Source: nih.gov | URL: 5

  • Title: Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 6: Macrolides | Source: nih.gov | URL: 6

  • Title: macrolide antibiotic tylosin: Topics by Science.gov | Source: science.gov | URL: 8

  • Title: Identification of Tylosin Photoreaction Products | Source: iastate.edu | URL: 2

  • Title: Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy | Source: nih.gov | URL: 7

Sources

Exploratory

Physicochemical Profiling and Analytical Workflows for Tylosin D Reference Standards

Executive Summary Tylosin is a broad-spectrum macrolide antibiotic synthesized via the fermentation of Streptomyces fradiae. While the pharmaceutical industry primarily focuses on Tylosin A—which constitutes 80–90% of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tylosin is a broad-spectrum macrolide antibiotic synthesized via the fermentation of Streptomyces fradiae. While the pharmaceutical industry primarily focuses on Tylosin A—which constitutes 80–90% of the commercial product—the inherent biosynthesis process yields a complex containing minor factors, notably Tylosin B (desmycosin), Tylosin C (macrocin), and Tylosin D (relomycin)[1][2].

For researchers conducting rigorous pharmacokinetic profiling, environmental fate modeling, or multi-residue screening, understanding the distinct physicochemical behavior of Tylosin D is non-negotiable. Tylosin D is structurally differentiated from Tylosin A by the reduction of the C-20 aldehyde group to a primary alcohol[3][4]. This technical whitepaper explores the causality behind Tylosin D's chemical behavior and provides self-validating protocols for its use as a traceable reference standard in complex analytical workflows.

Structural Causality & Physicochemical Profiling

The structural nuances of macrolides dictate their stability, ionization, and chromatographic retention. Tylosin D contains a 16-membered lactone ring substituted with three deoxyhexose sugars: mycaminose, mycarose, and mycinose[5].

The critical functional group in Tylosin D is the dimethylamine moiety on the mycaminose sugar. This group acts as a weak organic base, establishing a pKa of approximately 7.73[5]. Because of this pKa, Tylosin D's ionization state is highly sensitive to the pH of its environment. At physiological pH (7.4), the molecule exists in an equilibrium between its ionized and unionized forms, which facilitates high lipid solubility and extensive tissue distribution[5].

Furthermore, the reduction of the C-20 aldehyde (present in Tylosin A) to an alcohol in Tylosin D removes a highly reactive electrophilic center. This structural shift slightly enhances its environmental stability; in soil dissipation studies, Tylosin D exhibits a slightly longer half-life (8 days) compared to Tylosin A (7 days)[6].

Quantitative Physicochemical Data
PropertyValue / DescriptionCausality / Analytical Impact
Chemical Name Tylosin D (Relomycin)Minor fermentation factor; acts as a critical biomarker for macrolide metabolism.
CAS Number 1404-48-4Ensures traceability for regulatory compliance[7][8].
Molecular Formula C₄₆H₇₉NO₁₇The addition of two hydrogen atoms (reduction of aldehyde to alcohol) differentiates it from Tylosin A (C₄₆H₇₇NO₁₇)[3].
Molecular Weight 918.13 g/mol Requires high-resolution MS or specific MRM transitions to distinguish from Tylosin A (916.11 g/mol )[8][9].
pKa ~7.73Dictates mobile phase buffering requirements (pH must be carefully controlled to prevent peak tailing)[5].
Solubility Soluble in MeOH, MeCN, DMSOHighly lipid-soluble as a free base; miscible in water when formulated as a tartrate salt[6].
Stability Stable at pH 4.0 – 9.0At pH < 4.0, the mycarose sugar is cleaved, rapidly degrading the molecule into desmethyl-derivatives[1].
Biosynthetic and Degradative Pathways

To understand the origin and degradation of Tylosin D, we must map its relationship to the broader Tylosin complex.

G A Streptomyces fradiae Fermentation B Tylosin A (Major Factor) Active Aldehyde at C-20 A->B Primary Biosynthesis C Tylosin B (Desmycosin) Loss of Mycarose Sugar B->C Acidic Hydrolysis (pH < 4) D Tylosin C (Macrocin) Incomplete Methylation B->D Biosynthetic Precursor E Tylosin D (Relomycin) Reduction to Primary Alcohol B->E Enzymatic/Chemical Reduction

Fig 1. Biosynthetic and degradative pathways of the Tylosin complex factors.

Environmental Fate & Matrix Dynamics

When developing extraction protocols for environmental or biological matrices, the application scientist must account for the matrix-analyte interactions driven by Tylosin D's physicochemical properties.

Because Tylosin D is a weak base, its sorption to soil and clay minerals is highly pH-dependent. Under weakly acidic conditions (e.g., pH 6), the dimethylamine group is protonated, leading to strong electrostatic interactions with negatively charged clay particles (like montmorillonite and illite)[2]. As the pH increases above its pKa, the molecule deprotonates, becoming more lipophilic and significantly reducing its soil sorption partition coefficient[2]. Therefore, any extraction protocol from solid matrices must utilize a buffer that disrupts these electrostatic interactions.

Self-Validating Analytical Workflows

To ensure absolute scientific integrity, analytical methods must be self-validating . This means the protocol inherently contains internal checks (System Suitability Tests) that immediately flag matrix effects, extraction failures, or column degradation.

Protocol 1: Preparation of Tylosin D Traceable Reference Standard

Objective: Prepare a stable stock solution for calibration curves that prevents acid-catalyzed degradation.

Causality Check: Tylosin factors are notoriously unstable in acidic aqueous environments. Hydrolysis of the mycarose sugar occurs rapidly at pH < 4[1]. Therefore, purely organic solvents must be used for long-term stock storage.

  • Equilibration: Allow the Tylosin D reference standard vial (e.g., WITEGA or Sigma-Aldrich CRM[7][8]) to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Dissolution: Accurately weigh 10.0 mg of Tylosin D into a Class A volumetric flask. Dissolve in 10.0 mL of LC-MS grade Methanol (MeOH) to create a 1.0 mg/mL stock solution.

  • Internal Standard Integration (Self-Validation): In a separate vial, prepare a 1.0 mg/mL stock of Tylosin-d3 (deuterium-labeled internal standard)[10]. The inclusion of Tylosin-d3 will later correct for ionization suppression in the MS source.

  • Storage: Aliquot the stock solutions into amber glass vials (to prevent photoreaction into isotylosin derivatives[4]) and store at -20°C.

Protocol 2: LC-MS/MS Quantification in Complex Matrices (Feed/Tissue)

Objective: Extract and quantify Tylosin D while eliminating matrix interferences.

Causality Check: In complex matrices like animal feed, tylosin often forms covalent adducts with urea. Standard solvent extraction will miss these bound residues, leading to false negatives. We must employ an enzymatic hydrolysis step using urease to liberate the analyte[3].

Workflow S1 Matrix Extraction (MeOH/Phosphate Buffer pH 8) S2 Enzymatic Hydrolysis (Urease treatment, 4h) S1->S2 Liberate Adducts S3 SPE Clean-up (HLB Polymeric Cartridge) S2->S3 Remove Proteins S4 LC Separation (Biphenyl Column, pH 3.0) S3->S4 Isolate Analyte S5 MS/MS Detection (ESI+ Mode, MRM) S4->S5 Quantify D vs A

Fig 2. Self-validating LC-MS/MS protocol workflow for Tylosin D residue quantification.

Step-by-Step Methodology:

  • Extraction: Weigh 2.5 g of the homogenized sample into a centrifuge tube. Spike with 50 µL of the Tylosin-d3 internal standard (10 µg/mL working solution). Add 10 mL of a 70:30 (v/v) Methanol/0.1M Phosphate Buffer (pH 8.0). Reasoning: pH 8.0 ensures the dimethylamine group is largely unprotonated, breaking electrostatic bonds with the matrix[2][11].

  • Enzymatic Hydrolysis: Centrifuge the mixture. Transfer 3 mL of the supernatant and dilute with water. Adjust the pH to 7.5. Add 1 mL of urease working solution (0.2 mg/mL) and incubate at 26°C for 4 hours to break down tylosin-urea adducts[3].

  • Solid Phase Extraction (SPE): Pass the hydrolysate through an Oasis HLB cartridge (pre-conditioned with MeOH and water). Wash with 5% MeOH in water. Elute with 100% LC-MS grade MeOH. Evaporate under a gentle nitrogen stream and reconstitute in the initial mobile phase.

  • LC Separation: Inject onto a Biphenyl or Obelisc R trimodal column[9][11].

    • Mobile Phase A: Water with 0.1% Formic Acid (or Ammonium Formate pH 3.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Reasoning: The biphenyl phase offers enhanced pi-pi interactions for macrolide structures compared to standard C18, while the acidic buffer ensures consistent protonation for MS ionization without dropping the pH low enough to cause on-column degradation[9][11].

  • MS/MS Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the specific MRM transitions for Tylosin D (e.g., m/z 918.5 -> characteristic fragments) and Tylosin-d3.

  • System Validation Check: The protocol validates itself if the recovery of the Tylosin-d3 internal standard falls between 85-115%. If recovery drops below this threshold, it immediately signals matrix suppression or an incomplete urease hydrolysis step, preventing the reporting of inaccurate data.

References

  • PubChem - NIH. Tylosin | C46H77NO17 | CID 5280440. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry - ACS Publications. Tylosin Detection in Animal Feed by Liquid Chromatography−Tandem Mass Spectrometry with Enzymatic Hydrolysis of the Tylosin Urea Adduct. Retrieved from [Link]

  • Iowa State University. Identification of Tylosin Photoreaction Products and Comparison of ELISA and HPLC Methods for Their Detection in Water. Retrieved from[Link]

  • WITEGA Laboratorien Berlin-Adlershof GmbH. Tylosin D - Traceable Reference Standard for Residue Analysis (CAS 1404-48-4). Retrieved from[Link]

  • ResearchGate. Analytical procedure for the determination of tylosin a in feedingstuff by liquid chromatography-ultraviolet detection. Retrieved from [Link]

  • LSU Scholarly Repository. Sorption and Desorption Characteristics of Tylosin in Three Louisiana Soils and Clay Minerals. Retrieved from[Link]

  • FAO.org. TYLOSIN: Pharmacokinetics and Metabolism. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Tylosin. Retrieved from [Link]

Sources

Foundational

In Vitro Activity of Tylosin D Against Mycoplasma Species: A Methodological and Mechanistic Guide

Abstract Tylosin D, a macrolide antibiotic, is a critical tool in veterinary medicine for the management of infections caused by Mycoplasma species. These cell wall-deficient bacteria are responsible for significant econ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Tylosin D, a macrolide antibiotic, is a critical tool in veterinary medicine for the management of infections caused by Mycoplasma species. These cell wall-deficient bacteria are responsible for significant economic losses in the poultry and swine industries and can cause a range of diseases in other animals. This guide provides an in-depth technical overview of the methodologies used to assess the in vitro activity of Tylosin D against various Mycoplasma species. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, insights into the rationale behind experimental choices, and a synthesis of available data on the susceptibility of key Mycoplasma pathogens. Furthermore, this document delves into the molecular mechanism of action of Tylosin D and the known pathways of resistance in Mycoplasma, providing a comprehensive resource for the effective evaluation and use of this important antimicrobial agent.

Introduction

The Significance of Mycoplasma in Veterinary Medicine

Mycoplasma species are a unique group of bacteria characterized by their lack of a cell wall, which renders them intrinsically resistant to many commonly used antibiotics such as beta-lactams.[1][2] They are significant pathogens in veterinary medicine, causing a variety of diseases in livestock and poultry. For instance, Mycoplasma gallisepticum is a major cause of chronic respiratory disease in chickens, leading to reduced egg production and weight gain.[3] In swine, Mycoplasma hyopneumoniae is the primary agent of enzootic pneumonia, a widespread and economically important respiratory disease.[4] Given their impact on animal health and agricultural productivity, effective antimicrobial therapies are essential for the control of mycoplasmal infections.

Tylosin D: A Macrolide Antibiotic of Veterinary Importance

Tylosin is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae.[5] It exhibits a broad spectrum of activity against Gram-positive bacteria and is particularly potent against various Mycoplasma species.[5][6] Tylosin D is one of the active components of the tylosin complex. Its bacteriostatic action is achieved by inhibiting protein synthesis through binding to the 50S subunit of the bacterial ribosome.[5] Due to its efficacy, Tylosin D is widely used in veterinary medicine for the treatment and control of mycoplasmal infections in poultry and swine.[7]

Rationale for In Vitro Susceptibility Testing

Determining the in vitro susceptibility of Mycoplasma isolates to antimicrobial agents like Tylosin D is crucial for several reasons.[8][9] Firstly, it helps guide veterinarians in selecting the most appropriate and effective treatment for a specific outbreak. Secondly, monitoring susceptibility trends over time is essential for detecting the emergence of antimicrobial resistance.[10] Standardized in vitro antimicrobial susceptibility tests are also necessary for the evaluation of new antimicrobial agents against Mycoplasma species.[11][12] The Clinical and Laboratory Standards Institute (CLSI) has published guidelines for antimicrobial susceptibility testing of human mycoplasmas, which provide a framework for developing and standardizing methods for veterinary isolates.[9][11][12]

Core Methodologies for In Vitro Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is the cornerstone of in vitro susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] For the fastidious and slow-growing Mycoplasma species, broth microdilution and agar dilution are the most commonly employed methods.[9][11]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents against Mycoplasma.[11][13]

This method involves preparing serial twofold dilutions of the antimicrobial agent in a suitable broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the Mycoplasma isolate. Following incubation, the wells are observed for growth, which in the case of Mycoplasma, is often indicated by a color change of a pH indicator in the medium due to the metabolism of a substrate (e.g., glucose or arginine) by the organism.[11] The MIC is the lowest concentration of the antimicrobial agent in which no color change is observed.

  • Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of Tylosin D in a suitable solvent. Further dilutions are made in sterile distilled water or an appropriate buffer.

  • Preparation of Mycoplasma Inoculum: Culture the Mycoplasma isolate in a suitable broth medium (e.g., PPLO broth, Friis medium, or SP4 broth) until it reaches the mid-logarithmic phase of growth.[14][15][16] The culture is then diluted to achieve a final inoculum concentration of approximately 10^4 to 10^5 color changing units (CCU)/mL in the microtiter plate wells.[3]

  • Preparation of Microtiter Plates: Dispense the appropriate broth medium into each well of a 96-well plate. Create serial twofold dilutions of Tylosin D across the plate.

  • Inoculation: Inoculate each well with the standardized Mycoplasma suspension. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

  • Incubation: Seal the plates to prevent evaporation and incubate at 35-37°C in a humidified atmosphere, often with 5-10% CO2.[17][18] The incubation period varies depending on the Mycoplasma species, ranging from a few days to several weeks.[17]

  • Reading and Interpretation: The plates are read when the growth control well shows a distinct color change. The MIC is recorded as the lowest concentration of Tylosin D that inhibits this color change.

Agar Dilution Method for MIC Determination

The agar dilution method is an alternative to broth microdilution for determining MICs.[11]

In this method, serial twofold dilutions of the antimicrobial agent are incorporated into molten agar medium, which is then poured into Petri dishes. A standardized inoculum of the Mycoplasma isolate is then spotted onto the surface of the agar plates. After incubation, the plates are examined for growth, and the MIC is the lowest concentration of the antimicrobial agent that inhibits visible colony formation.

In Vitro Activity of Tylosin D: A Data Synthesis

The in vitro activity of Tylosin D has been evaluated against a range of veterinary Mycoplasma species. The following table summarizes representative MIC data from various studies. It is important to note that MIC values can vary depending on the specific isolates tested and the methodology used.

Mycoplasma SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
M. gallisepticum1110.004 - 4--[21]
M. gallisepticum6 strains<0.015--[22]
M. hyopneumoniae44≤0.25 - 32≤0.25≤0.25[13]
M. hyopneumoniae20-0.060.25[23]
M. bovis-0.06 - 4--[5]
Various veterinary species680.008 - 2.0--[24]

MIC50: The concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC90: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

Mechanism of Action and Resistance

Tylosin D's Interaction with the Bacterial Ribosome

Tylosin D, like other macrolide antibiotics, exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[5][25] Specifically, it binds to the 50S ribosomal subunit, obstructing the exit tunnel through which newly synthesized polypeptide chains emerge.[1] This binding interferes with the elongation of the polypeptide chain, ultimately halting protein synthesis and inhibiting bacterial growth.

G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 30S_subunit 30S Subunit Tylosin_D Tylosin D Tylosin_D->50S_subunit Binds to Inhibition Inhibition Inhibition->Protein_Synthesis Inhibits

Caption: Mechanism of action of Tylosin D.

Known Mechanisms of Resistance in Mycoplasma

The primary mechanism of macrolide resistance in Mycoplasma is target site modification.[1][26] This typically involves point mutations in the domain V region of the 23S rRNA gene, which is a component of the 50S ribosomal subunit.[10][27] These mutations, most commonly at positions 2063 and 2064, reduce the binding affinity of macrolides like Tylosin D to the ribosome, thereby conferring resistance.[1][10] Mutations in ribosomal proteins L4 and L22 have also been associated with macrolide resistance in Mycoplasma pneumoniae.[26]

Future Directions and Conclusion

The in vitro activity of Tylosin D against Mycoplasma species remains a critical area of study for veterinary medicine. Standardized and harmonized susceptibility testing methods are essential for accurate monitoring of resistance trends and for guiding therapeutic decisions.[14] While in vitro data provides a valuable foundation, further research is needed to fully understand the correlation between MIC values and clinical outcomes in infected animals. The prudent use of Tylosin D, guided by susceptibility data, is paramount to preserving its efficacy for the future. Continued surveillance for resistance mechanisms and the development of novel therapeutic strategies will be vital in the ongoing management of mycoplasmal diseases in livestock and poultry.

References

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline (M43-A). CLSI. [Link]

  • PubMed. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline [Internet]. [Link]

  • Choi, J. H., Kim, D. K., & Lee, H. (2018). Mechanism of resistance acquisition and treatment of macrolide-resistant Mycoplasma pneumoniae pneumonia in children. Korean Journal of Pediatrics, 61(9), 277–283. [Link]

  • Wang, Y., Zhang, L., Liu, Y., & Zhao, F. (2023). Macrolide resistance in Mycoplasma pneumoniae in adult patients. Frontiers in Microbiology, 14, 1135898. [Link]

  • Clinical & Laboratory Standards Institute | CLSI. (2011). CLSI Publishes a Guideline on Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas (CLSI M43). [Link]

  • Miyashita, N., & Okazaki, N. (2024). Novel Knowledge of Macrolide Resistance in Mycoplasma pneumoniae by Azithromycin Exposure. Antibiotics, 13(2), 118. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Research Progress in Mechanisms of Drug-Resistance of Macrolide Antibiotics Resistance in Mycoplasma pneumoniae. [Link]

  • ASM Journals. (2008). Molecular Mechanisms of Macrolide Resistance in Clinical Isolates of Mycoplasma pneumoniae from China | Antimicrobial Agents and Chemotherapy. [Link]

  • Clinical & Laboratory Standards Institute | CLSI. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas. [Link]

  • ResearchGate. (2012). Standardized Methods and Quality Control Limits for Agar and Broth Microdilution Susceptibility Testing of Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma urealyticum. [Link]

  • PubMed. (2012). Standardized methods and quality control limits for agar and broth microdilution susceptibility testing of Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma urealyticum. [Link]

  • Frontiers. (2021). Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift. [Link]

  • ASM Journals. (2023). Toward a Method for Harmonized Susceptibility Testing of Mycoplasma bovis by Broth Microdilution. [Link]

  • PMC. (2012). Optimization of culture media of pathogenic Mycoplasma hyopneumoniae by a response surface methodology. [Link]

  • HiMedia Laboratories. PPLO Agar Base (Mycoplasma Agar Base). [Link]

  • Taylor & Francis. (2007). The minimum inhibitory concentration of kitasamycin, tylosin and tiamulin for Mycoplasma gallisepticum and their protective effect on infected chicks. [Link]

  • PubMed. (1996). The minimum inhibitory concentration of tilmicosin and tylosin for mycoplasma gallisepticum and Mycoplasma synoviae and a comparison of their efficacy in the control of Mycoplasma gallisepticum infection in broiler chicks. [Link]

  • ANSI Webstore. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • PLOS One. (2018). Antibiotic susceptibility testing of Mycoplasma hyopneumoniae field isolates from Central Europe for fifteen antibiotics by microbroth dilution method. [Link]

  • Allen Press. (2019). Efficacy of Tylosin and Tilmicosin Against Experimental Mycoplasma gallisepticum Infection in Chickens. [Link]

  • Hardy Diagnostics. Mycoplasma Media. [Link]

  • Interlab. Manual Difco. [Link]

  • PubMed. (1993). In vitro activity of danofloxacin, tylosin and oxytetracycline against mycoplasmas of veterinary importance. [Link]

  • PubMed. (1982). The minimum inhibitory concentration of kitasamycin, tylosin and tiamulin for Mycoplasma gallisepticum and their protective effect on infected chicks. [Link]

  • International Journal of Basic & Clinical Pharmacology. (2016). Pharmacokinetics, tissue residues and efficacy of D-Tylo50/25® (tylosin- doxycycline combination). [Link]

  • Hardy Diagnostics. PPLO Selective Media - for Mycoplasmas. [Link]

  • Wikipedia. Tylosin. [Link]

  • ResearchGate. (2025). Paper: In vitro activity of tylvalosin against Spanish field strains of Mycoplasma hyopneumoniae. [Link]

  • Haffkine Institute. ANTIBIOTICS IN THE CONTROL OF MYCOPLASMA DISEASES. [Link]

  • PMC. (2025). Use of Subtherapeutic Tylvalosin Against Mycoplasma hyopneumoniae: Implications For Respiratory Microbiome Dysbiosis and Swine Lung Health. [Link]

  • PMC. (2020). Evaluation of the clinical efficacy of a water soluble formulation of tylvalosin in the control of enzootic pneumonia associated with Mycoplasma hyopneumoniae and Pasteurella multocida in pigs. [Link]

  • PMC. (2015). Proteomic analysis of tylosin-resistant Mycoplasma gallisepticum reveals enzymatic activities associated with resistance. [Link]

  • ResearchGate. (2021). (PDF) Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift. [Link]

  • Avian Pathology. Development of antibiotic resistance in Mycoplasma gallisepticum in vitro. [Link]

  • Prime Scholars. Comparative survey of tiamulin and tylosin in control of Mycoplasma gallisepticum in broiler chickens. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for isolation of Tylosin D from fermentation broth

An Application Guide: Protocol for the Selective Isolation of Tylosin D (Relomycin) from Fermentation Broth Authored by: A Senior Application Scientist Abstract Tylosin is a macrolide antibiotic complex produced by the f...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Protocol for the Selective Isolation of Tylosin D (Relomycin) from Fermentation Broth

Authored by: A Senior Application Scientist

Abstract

Tylosin is a macrolide antibiotic complex produced by the fermentation of Streptomyces fradiae.[1] The complex is primarily composed of four structurally related factors: Tylosin A, B, C, and D. While Tylosin A is the major component, constituting over 80% of the mixture, the minor components, particularly Tylosin D (also known as Relomycin), are of significant interest for research and development due to their distinct biological activities.[1][2] This application note provides a detailed, multi-step protocol for the selective isolation and purification of Tylosin D from a raw fermentation broth. The methodology is built upon fundamental principles of acid-base chemistry, liquid-liquid extraction, and preparative chromatography. Each step is accompanied by an explanation of the underlying scientific rationale to provide researchers with a robust and adaptable framework for obtaining high-purity Tylosin D.

Introduction: The Chemistry of Tylosin and the Isolation Rationale

Tylosin is a weak organic base with a pKa of approximately 7.7, a property conferred by the dimethylamino group on its mycaminose sugar moiety.[2] This characteristic is the cornerstone of the entire isolation strategy. At a pH below its pKa, the molecule is protonated and readily soluble in aqueous media. Conversely, at a pH above its pKa, it exists as a neutral, "free base" form, which is significantly more soluble in organic solvents.[3]

The isolation process exploits this pH-dependent solubility to first extract the entire Tylosin complex from the clarified fermentation broth into an organic phase. Subsequent purification steps, culminating in preparative high-performance liquid chromatography (HPLC), are then required to resolve the individual Tylosin factors. Tylosin A, B, C, and D differ subtly in their functional groups, leading to slight variations in polarity that enable their chromatographic separation.[4]

Key Physicochemical Properties of Tylosin Factors:

PropertyTylosin ATylosin B (Desmycosin)Tylosin C (Macrocin)Tylosin D (Relomycin)Reference(s)
Molecular Formula C₄₆H₇₇NO₁₇C₃₉H₆₅NO₁₄C₄₅H₇₅NO₁₇C₄₆H₇₉NO₁₇[2]
Molecular Weight 916.1 g/mol 771.9 g/mol 902.1 g/mol 918.1 g/mol [1]
Key Structural Diff. Aldehyde at C-20Aldehyde at C-20Aldehyde at C-20Alcohol at C-20 [5]
Solubility Freely soluble in methanol; slightly soluble in water.Similar to Tylosin ASimilar to Tylosin ASimilar to Tylosin A[6]
UV λmax ~290 nm~290 nm~290 nm~290 nm[7]
Stability Stable at pH 4-9. Hydrolyzes to Tylosin B below pH 4.Product of Tylosin A hydrolysis.Precursor to Tylosin A.More stable than Tylosin A due to the absence of the reactive aldehyde group.[2]

Overall Isolation Workflow

The protocol is divided into four primary stages: Broth Pre-treatment, Bulk Extraction of the Tylosin Complex, Chromatographic Separation of Tylosin D, and Final Purification & Verification.

G cluster_0 Stage 1: Pre-treatment cluster_1 Stage 2: Bulk Extraction cluster_2 Stage 3: Isolation of Tylosin D cluster_3 Stage 4: Final Product Fermentation_Broth Fermentation_Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Remove Biomass Filtration Filtration Centrifugation->Filtration Clarified_Broth Clarified_Broth Filtration->Clarified_Broth Mycelia-free pH_Adjustment_1 pH_Adjustment_1 Clarified_Broth->pH_Adjustment_1 Adjust to pH 9.0 LLE LLE pH_Adjustment_1->LLE Add Ethyl Acetate Organic_Phase Organic_Phase LLE->Organic_Phase Contains Tylosin Complex Back_Extraction Back_Extraction Organic_Phase->Back_Extraction Add Acidic Water (pH 3.0) Acidic_Aqueous_Phase Acidic_Aqueous_Phase Back_Extraction->Acidic_Aqueous_Phase Concentrated Tylosin Salts Lyophilization Lyophilization Acidic_Aqueous_Phase->Lyophilization Dry to Powder Prep_HPLC Prep_HPLC Lyophilization->Prep_HPLC Dissolve & Inject Fraction_Collection Fraction_Collection Prep_HPLC->Fraction_Collection Collect Tylosin D Peak Solvent_Evaporation Solvent_Evaporation Fraction_Collection->Solvent_Evaporation Crystallization Crystallization Solvent_Evaporation->Crystallization Pure_Tylosin_D Pure_Tylosin_D Crystallization->Pure_Tylosin_D

Caption: High-level workflow for Tylosin D isolation.

Detailed Protocols and Methodologies

Materials and Reagents
  • Tylosin Fermentation Broth (S. fradiae)

  • Sodium Hydroxide (NaOH), 5M Solution

  • Hydrochloric Acid (HCl), 1M and 5M Solutions

  • Ethyl Acetate (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.22 µm and 0.45 µm Syringe Filters

  • High-Speed Centrifuge and appropriate bottles

  • Separatory Funnels (appropriate volume)

  • Rotary Evaporator

  • Lyophilizer (Freeze-Dryer)

  • Preparative HPLC system with a C18 column

  • Analytical HPLC system with a C18 column

Stage 1: Fermentation Broth Pre-treatment

Objective: To remove all cellular biomass and insoluble materials, which can interfere with extraction efficiency and form emulsions.

  • Centrifugation: Aliquot the raw fermentation broth into centrifuge bottles. Centrifuge at 8,000 x g for 20 minutes at 4°C.

  • Decantation: Carefully decant the supernatant, which contains the soluble Tylosin complex, into a clean collection vessel. Discard the cell pellet.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining fine particulates. The resulting "Clarified Broth" is now ready for extraction.

Stage 2: Bulk Extraction of Tylosin Complex

This stage utilizes pH-dependent liquid-liquid extraction (LLE) to move the Tylosin complex from the large aqueous volume of the broth into a smaller, manageable volume of organic solvent.

LLE node_aqueous Step 1: Alkalinize Aqueous Phase Clarified Broth (pH ~7) Add 5M NaOH to reach pH 9.0 node_organic Step 2: Extract with Organic Solvent Add Ethyl Acetate (1:2 v/v) Shake vigorously in separatory funnel node_aqueous->node_organic Tylosin becomes lipophilic node_separation Step 3: Phase Separation Upper Organic Layer: Tylosin Free Base Lower Aqueous Layer: Depleted Broth node_organic->node_separation node_back_extraction Step 4: Back-Extraction Collect Organic Layer Add Acidic Water (pH 3.0) & Shake node_separation->node_back_extraction node_final_phases Step 5: Final Separation Upper Organic Layer: Impurities Lower Aqueous Layer: Concentrated Tylosin Salts node_back_extraction->node_final_phases Tylosin becomes hydrophilic

Caption: pH-driven liquid-liquid extraction workflow.

  • Alkalinization: Transfer the Clarified Broth to a large separatory funnel. Slowly add 5M NaOH while stirring and monitoring with a pH meter until a stable pH of 9.0 - 9.5 is reached.[3]

    • Expert Insight: This step is critical. Adjusting the pH to ~1.5 units above the pKa of Tylosin ensures >95% of the molecules are in the neutral, non-polar free base form, maximizing their affinity for the organic solvent.

  • Solvent Extraction: Add ethyl acetate to the separatory funnel at a ratio of 1:2 (Ethyl Acetate : Broth, v/v). Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate fully. The upper, less dense layer is the ethyl acetate containing the Tylosin complex. Drain and discard the lower aqueous layer.

  • Back-Extraction: To concentrate the product and remove organic-soluble impurities, perform a back-extraction. Add a volume of acidified deionized water (pH adjusted to 3.0 with HCl) equal to 1/10th the volume of the ethyl acetate phase. Shake vigorously for 2 minutes.

    • Expert Insight: This step reverses the process. The acidic water protonates the Tylosin, making it a salt that is now highly soluble in the aqueous phase, leaving many non-basic impurities behind in the organic layer.

  • Collection: Allow the phases to separate. Collect the lower aqueous layer, which now contains the concentrated Tylosin salts. This is the "Concentrated Extract."

  • Drying: Freeze the Concentrated Extract and lyophilize until a dry powder is obtained. This powder contains the mixture of Tylosin A, B, C, and D.

Stage 3: Preparative HPLC for Tylosin D Isolation

Objective: To separate Tylosin D from the other Tylosin factors based on differences in polarity.

Typical Preparative HPLC Parameters:

ParameterRecommended SettingRationale
Column Reversed-Phase C18, 10 µm, 50 x 250 mmC18 provides good retention for moderately polar macrolides. The larger diameter accommodates higher sample loads.
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 6.0Buffered aqueous phase to maintain consistent analyte ionization.[7]
Mobile Phase B AcetonitrileOrganic modifier to elute compounds from the C18 stationary phase.
Gradient 30-50% B over 40 minutesA shallow gradient is required to achieve baseline separation of the structurally similar Tylosin factors.
Flow Rate 50 mL/minAppropriate for the column diameter.
Detection UV at 290 nmAll Tylosin factors have a strong chromophore with an absorbance maximum near this wavelength.[7]
Injection Volume 5-10 mLDependent on sample concentration.

Protocol:

  • Sample Preparation: Dissolve the lyophilized powder from Stage 2 in Mobile Phase A to a concentration of ~20 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • System Equilibration: Equilibrate the preparative HPLC system with the starting conditions (30% Mobile Phase B) until a stable baseline is achieved.

  • Injection and Fractionation: Inject the prepared sample. Monitor the chromatogram in real-time. The expected elution order is typically Tylosin C, A, D, and B.

    • Expert Insight: Tylosin D, having an alcohol group instead of Tylosin A's aldehyde, is slightly more polar. This may cause it to elute either just before or just after Tylosin A, depending on the exact column chemistry and mobile phase. An analytical run on a small aliquot is recommended to confirm the elution order before performing the preparative run.

  • Collection: Collect the eluent corresponding to the Tylosin D peak into a clean collection vessel. Multiple runs may be necessary to process the entire batch.

Stage 4: Final Purification and Verification
  • Solvent Removal: Combine all collected Tylosin D fractions. Remove the acetonitrile and a majority of the water using a rotary evaporator under reduced pressure at a bath temperature no higher than 40°C.

  • Desalting (Optional): If the final product needs to be salt-free, the concentrated fraction can be re-loaded onto a small solid-phase extraction (SPE) C18 cartridge, washed with water to remove the ammonium acetate buffer, and then eluted with methanol.

  • Final Drying: Lyophilize the remaining aqueous solution to yield pure Tylosin D as a white to pale yellow powder.[2]

  • Purity Analysis: Assess the purity of the final product using analytical HPLC-UV or LC-MS. Dissolve a small amount in methanol and analyze using a method similar to the one described by Wang et al.[7] The purity should be determined by calculating the peak area percentage.

References

  • Iowa State University Digital Repository. (n.d.). Environmental fate and chemistry of a veterinary antibiotic—tylosin. Retrieved from [Link]

  • Wang, J., & Lin, C. (2008). Identification of Tylosin Photoreaction Products and Comparison of ELISA and HPLC Methods for Their Detection in Water. Environmental Science & Technology, 42(8), 2983–2988. Retrieved from [Link]

  • Kowalski, P., Oledzka, I., & Lamparczyk, H. (2015). Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry. Journal of the Hellenic Veterinary Medical Society, 61(3), 217-224. Retrieved from [Link]

  • Google Patents. (n.d.). CN101381756A - Purification method of super tylosin.
  • SIELC Technologies. (n.d.). Analysis of Antibiotic Tylosin and Related Impurities in Mixed-Mode Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280440, Tylosin. Retrieved from [Link]

  • Google Patents. (n.d.). CN103709219A - Tylosin extraction method.
  • Zhengzhou Tiei Extraction Technology Co., Ltd. (n.d.). Extraction of Macrolide Antibiotics from Fermentation Broth Using Triple Countercurrent Centrifugal Extraction Process. Retrieved from [Link]

  • Traesel, C., et al. (2014). Quantitative Analysis of Tylosin in Eggs by High Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry. Warasan Phesatchasat, 38(4), 1-12. Retrieved from [Link]

  • Western Kentucky University. (n.d.). Quantification of Tylosin Antibiotics in Cattle Waste. TopSCHOLAR®. Retrieved from [Link]

  • University of Hertfordshire. (2026, February 19). Tylosin. VSDB: Veterinary Substances DataBase. Retrieved from [Link]

  • Google Patents. (n.d.). IE840694L - Process for the isolation of tylosin.
  • Google Patents. (n.d.). US4568740A - Process for purifying Tylosin.
  • ResearchGate. (2025, August 7). Bioconversion, purification and characterization of tylvalosin. Retrieved from [Link]

  • Google Patents. (n.d.). CN102746354A - Method for extracting tylosin by tylosin fermentation broth.
  • Zhengzhou Tiei Extraction Technology Co., Ltd. (2024, September 20). Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Tylosin. Retrieved from [Link]

  • Zhang, Y., et al. (2025, April 29). Efficient degradation of tylosin by Kurthia gibsonii TYL-A1: performance, pathway, and genomics study. Frontiers in Microbiology. Retrieved from [Link]

  • El-Sherif, A. A., et al. (2023). Synthesis and Physicochemical Studies for Novel Bioactive Metal Complexes of Macrolide Antibiotic Tylosin. Advances in Chemical Engineering and Science, 13, 1-22. Retrieved from [Link]

Sources

Application

Advanced Solid-Phase Extraction (SPE) Protocols for the Isolation of Tylosin D from Biological Matrices

Introduction & Physicochemical Profiling Tylosin is a broad-spectrum macrolide antibiotic naturally produced by Streptomyces fradiae and is extensively utilized in veterinary medicine for livestock. While Tylosin A is th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

Tylosin is a broad-spectrum macrolide antibiotic naturally produced by Streptomyces fradiae and is extensively utilized in veterinary medicine for livestock. While Tylosin A is the primary active component, Tylosin D (also known as relomycin) is a critical minor component and biologically active degradation product that must be rigorously monitored in pharmacokinetic studies and food safety residue analyses (1)[1].

To design a robust sample preparation workflow, one must first analyze the physicochemical properties of the target analyte:

  • Structural Functionality: Tylosin D differs from Tylosin A by possessing a hydroxymethyl group instead of an aldehyde at the C-20 position (2)[2]. It features a large 16-membered lactone ring coupled to neutral and amino sugars.

  • Acid-Base Chemistry: The desosamine sugar moiety contains a tertiary amine, giving Tylosin D a basic pKa of approximately 7.73 (3)[3].

  • Hydrophobicity: With a LogP of ~1.63, the molecule is moderately hydrophilic but possesses enough lipophilic character for strong reversed-phase retention (3)[3].

Rationale for SPE Sorbent Selection

Because Tylosin D is basic and moderately polar, Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents are the gold standard for its extraction from complex matrices. The lipophilic divinylbenzene core of the HLB copolymer provides robust reversed-phase retention for the macrolide lactone ring, while the hydrophilic N-vinylpyrrolidone monomer ensures excellent wettability and interaction with the polar sugar moieties (1)[1]. This dual-retention mechanism allows for aggressive washing steps that remove endogenous salts and phospholipids without premature analyte breakthrough.

Matrix Pre-Treatment Strategies (The Causality)

Direct loading of raw biological matrices onto an SPE cartridge leads to rapid bed fouling and severe LC-MS/MS ion suppression. Matrix pretreatment is required to liberate Tylosin D from endogenous binders:

  • Plasma/Serum: Endogenous proteins bind heavily to macrolides. Protein Precipitation (PPT) using Acetonitrile containing 0.1% Formic Acid is required. The acidic environment disrupts non-covalent protein-drug interactions, ensuring Tylosin D partitions entirely into the supernatant.

  • Solid Tissues (Muscle/Liver) & Eggs: Require mechanical homogenization. Tissues are typically extracted using a citrate buffer (pH 5.0) mixed with acetonitrile to lyse cells and chemically stabilize the macrolide prior to SPE loading (4)[4].

Visualizing the Extraction Workflow

SPE_Logic A Biological Matrix (Plasma/Tissue) B Protein Precipitation (0.1% FA in ACN) A->B Disrupts binding C Centrifugation (Isolate Supernatant) B->C D HLB SPE Conditioning (MeOH -> H2O) C->D Load Supernatant E Sample Loading (Gravity Flow) D->E F Washing Step (5% MeOH/H2O) E->F Retains Macrolides G Elution Step (100% MeOH) F->G Removes polar lipids H LC-MS/MS Quantitation (Tylosin D) G->H Recovers Tylosin D

Fig 1: Mechanistic workflow for the Solid-Phase Extraction of Tylosin D from biological matrices.

Self-Validating Experimental Protocol (HLB SPE)

Trustworthiness Note: To ensure this protocol is a self-validating system, analysts must spike the matrix with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Erythromycin-13C-d3 or a structural analog, prior to extraction. This internal standard mathematically corrects for both physical extraction losses and LC-MS/MS matrix ionization effects.

Step 1: Matrix Preparation & Internal Standard Spiking
  • Aliquot 500 µL of plasma (or 1.0 g of homogenized tissue extract) into a 2.0 mL microcentrifuge tube.

  • Spike with 10 µL of SIL-IS working solution (100 ng/mL). Vortex for 30 seconds to equilibrate.

  • Add 1.0 mL of Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and dilute with 2.0 mL of HPLC-grade water. Causality: Diluting the organic content below 15% is critical to prevent the analyte from prematurely breaking through the SPE bed during loading.

Step 2: SPE Cartridge Conditioning

Recommended Sorbent: Polymeric HLB (30 mg / 1 cc).

  • Condition the sorbent with 1.0 mL of 100% Methanol to solvate the divinylbenzene polymeric bed.

  • Equilibrate with 1.0 mL of HPLC-grade water. Causality: Do not allow the sorbent bed to dry out prior to sample loading, as this collapses the pore structure and drastically reduces the surface area available for analyte binding.

Step 3: Sample Loading
  • Load the diluted supernatant onto the conditioned HLB cartridge.

  • Allow the sample to pass through via gravity flow or a gentle vacuum (flow rate ~1 mL/min). The combined lipophilic and hydrophilic interactions will trap Tylosin D.

Step 4: Interference Washing
  • Wash the bed with 1.0 mL of 5% Methanol in Water.

  • Causality: This specific organic concentration is strong enough to wash away polar endogenous salts, urea, and small peptides, but weak enough to leave the moderately lipophilic Tylosin D (LogP 1.63) firmly retained on the sorbent.

  • Apply maximum vacuum (15 inHg) for 2 minutes to dry the sorbent bed completely, minimizing aqueous carryover into the final eluate.

Step 5: Analyte Elution & Reconstitution
  • Elute Tylosin D with 1.0 mL of 100% Methanol. (Optional: using Methanol containing 0.1% Ammonium Hydroxide neutralizes the basic amine, enhancing desorption kinetics).

  • Collect the eluate in a clean borosilicate glass vial.

  • Evaporate the eluate to dryness under a gentle stream of Nitrogen gas at 40°C.

  • Reconstitute in 200 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data & Recovery Metrics

The following table summarizes the expected performance metrics of the HLB SPE protocol for Tylosin D across various biological matrices, synthesized from established macrolide extraction literature (5)[5], (4)[4].

Biological MatrixPre-Treatment SolventSPE SorbentElution SolventExpected Recovery (%)Target RSD (%)
Bovine Plasma ACN + 0.1% Formic AcidPolymeric HLB100% Methanol88 - 94%< 6.5%
Swine Muscle Citrate Buffer (pH 5.0) / ACNPolymeric HLB100% Methanol80 - 89%< 8.1%
Whole Eggs Citrate Buffer (pH 5.0) / ACNPolymeric HLB100% Methanol82 - 97%< 11.0%
Environmental Water Direct Load (Filtered)Polymeric HLB100% Methanol> 95%< 5.0%

References

  • Identification of Tylosin Photoreaction Products and Comparison of ELISA and HPLC Methods for Their Detection in Water Source: Environmental Science & Technology (via iastate.edu) URL:[Link]

  • Tylosin | C46H77NO17 | CID 5280440 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Tylosin Detection in Animal Feed by Liquid Chromatography−Tandem Mass Spectrometry with Enzymatic Hydrolysis of the Tylosin Urea Adduct Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Determination of tylosin and tilmicosin residues in animal tissues by reversed-phase liquid chromatography Source: PubMed - National Institutes of Health (NIH) URL:[Link]

  • Quantitative Analysis of Tylosin in Eggs by High Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry Source: ThaiScience / Journal of Agricultural and Food Chemistry URL:[Link]

Sources

Method

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of Tylosin D (Desmycosin)

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Scientific Rationale Tylosin D, c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Scientific Rationale

Tylosin D, commonly known as desmycosin, is a 16-membered macrolide antibiotic naturally produced as a minor fermentation product of Streptomyces fradiae and frequently encountered as an active degradation product of Tylosin A[1]. Structurally, Tylosin D retains the core tylactone macrocycle, the mycaminose, and the mycinose sugar moieties, but it lacks the mycarose sugar found in Tylosin A.

Accurate structural characterization of Tylosin D is critical for veterinary pharmacokinetics, environmental fate studies, and the development of semi-synthetic macrolide derivatives[2]. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating its complex stereochemistry, glycosidic linkages, and macrocyclic conformation.

The Causality Behind Experimental Choices (E-E-A-T)

To ensure highly reliable and self-validating data, every parameter in this protocol is selected based on mechanistic reasoning:

  • Solvent Selection (CDCl₃): While Tylosin D is soluble in methanol, CDCl₃ is the preferred solvent. It mimics a lipophilic environment, preserving the native "folding-out" conformation of the macrolide ring. Furthermore, it prevents the rapid exchange of hydroxyl protons, which can be critical for mapping hydrogen-bond networks via ROESY[3].

  • Probe Technology (TCI Cryoprobe): Because Tylosin D is often isolated in small quantities from environmental or biological matrices, a Triple Resonance (1H/13C/15N) Cryoprobe is utilized. Cryogenic cooling of the RF coils reduces thermal noise, increasing signal-to-noise (S/N) by a factor of 3 to 4, which is mandatory for detecting quaternary carbons (like the C9 ketone) in natural abundance ¹³C spectra[4].

  • DQF-COSY vs. Standard COSY: Double-Quantum Filtered (DQF) COSY is mandated over standard COSY. DQF-COSY eliminates uncoupled spin signals (e.g., solvent peaks, isolated methyl singlets) and yields pure absorption lineshapes. This allows for the precise extraction of scalar coupling constants, such as the JH10,H11​ (16.3 Hz), which is necessary to definitively prove the (E,E) configuration of the conjugated diene system[3].

Experimental Workflow Visualization

The following diagram outlines the optimized workflow for the NMR acquisition and processing of Tylosin D, ensuring a systematic progression from sample preparation to structural validation.

NMR_Workflow S1 Sample Preparation (15 mg Tylosin D in 600 µL CDCl3) S2 Instrument Calibration (Probe Tuning, 3D Gradient Shimming) S1->S2 S3 1D Acquisition (1H, 13C, DEPT-135) S2->S3 S4 2D Acquisition (DQF-COSY, HSQC, HMBC, ROESY) S3->S4 S5 Data Processing (Zero-filling, Phase & Baseline Corr.) S4->S5 S6 Structural Validation (Resonance Assignment & Verification) S5->S6

Figure 1: Standardized NMR workflow for the structural elucidation of Tylosin D.

Step-by-Step Methodologies and Protocols

This protocol is designed as a self-validating system . By utilizing internal solvent referencing and specific structural negative controls (e.g., the absence of mycarose signals), the operator can confirm both sample integrity and instrument calibration simultaneously.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of high-purity (>98%) Tylosin D standard.

  • Dissolve the compound in 600 µL of 99.8% Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution into a high-quality 5 mm NMR tube (Norell or Wilmad, 500 MHz+ rated).

  • Self-Validation Check: Visually inspect for particulates. Macrolides can form micelles or aggregates if impurities are present; the solution must be optically clear to ensure optimal shimming.

Step 2: Instrument Setup and Calibration
  • Insert the sample into a 700 MHz NMR spectrometer equipped with a TCI Cryoprobe[3].

  • Allow the sample to equilibrate to exactly 298 K (25 °C) for 10 minutes to prevent convection currents.

  • Perform automated tuning and matching (ATM) for ¹H and ¹³C channels.

  • Execute 3D gradient shimming (TopShim). The ¹H line width of the TMS peak at half-height must be < 0.8 Hz.

  • Calibrate the 90° pulse width (P1) for ¹H to ensure accurate flip angles for 2D quantitative transfers.

Step 3: Acquisition Parameters
  • 1D ¹H NMR: Acquire with 64k data points, spectral width of 14 ppm, relaxation delay (D1) of 2.0 s, and 32 scans.

  • 1D ¹³C NMR: Acquire with 64k data points, spectral width of 240 ppm, D1 of 2.0 s, and 1024 scans. Use WALTZ-16 decoupling.

  • 2D ¹H-¹³C HSQC: Acquire using multiplicity editing (CH/CH₃ positive, CH₂ negative). 256 increments in t1, 8 scans per increment.

  • 2D ¹H-¹³C HMBC: Optimize for long-range couplings ( JCH​ = 8 Hz). 512 increments in t1, 16 scans per increment.

  • 2D DQF-COSY: Acquire with 512 increments, 8 scans per increment.

  • 2D ROESY: Use a spin-lock mixing time of 300 ms (optimized for molecules with molecular weights ~770 Da to avoid spin diffusion).

Data Analysis and Assignment Strategy

The structural elucidation of Tylosin D relies on a logical progression of 2D NMR correlations. The absence of the mycarose anomeric proton (typically found at ~5.0 ppm in Tylosin A) serves as a primary diagnostic marker confirming the identity of Tylosin D[3].

Elucidation_Logic A 1D 1H & 13C NMR Identify Key Functional Groups (Aldehyde, Ketone, Diene) B HSQC Establish Direct 1H-13C Pairs (Identify CH, CH2, CH3) A->B C DQF-COSY Map Contiguous Spin Systems (Confirm H10-H11 trans coupling) A->C D HMBC Connect Spin Systems & Assign Glycosidic Bonds (C5, C14) B->D C->D E ROESY Determine Relative Stereochemistry & Macrocycle Conformation D->E F Validated Tylosin D Structure E->F

Figure 2: Logical progression of 2D NMR techniques for macrolide structural elucidation.

Key Mechanistic Assignments:
  • The Conjugated Diene System: The presence of a single set of peaks in the double bond region indicates a single geometric isomer for carbons C8 to C17. The magnitude of the scalar coupling between H10 and H11 ( JH10,H11​ = 16.3 Hz) definitively assigns the (E,E) configuration[3].

  • The Carbonyls: The C20 aldehydic group is highly deshielded, appearing at ~203.4 ppm (¹³C) and 9.66 ppm (¹H). The conjugated ketone at C9 resonates at 174.3 ppm[3].

  • Glycosidic Linkages: HMBC correlations from the anomeric proton of mycaminose (H1') to C5 of the aglycone, and from the anomeric proton of mycinose (H1''') to C14, validate the attachment points of the sugars[5].

Quantitative Data Summary

The following table summarizes the critical diagnostic chemical shifts for Tylosin D in CDCl₃ at 298 K. All shifts are internally referenced to TMS (0.00 ppm) and validated against the residual CHCl₃ peak (¹H 7.26 ppm, ¹³C 77.16 ppm)[3].

Structural FeaturePosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity / Coupling ( J in Hz)
Aldehyde C209.66203.4s
Ketone (Conjugated) C9-174.3-
Diene System C106.29135.2d ( J = 16.3)
Diene System C117.32142.1dd ( J = 16.3, 10.5)
Diene System C12-134.8-
Diene System C135.90130.5d ( J = 10.5)
Mycaminose (Anomeric) C1'4.32104.1d ( J = 7.5)
Mycinose (Anomeric) C1'''4.63101.2d ( J = 7.8)
Lactone Oxygen Link C154.85 - 5.2075.4m

(Note: The absence of a doublet near 5.0 ppm and a corresponding ¹³C peak near 96 ppm confirms the complete absence of the mycarose moiety, distinguishing Tylosin D from Tylosin A).

References

  • Identification of Tylosin Photoreaction Products and Comparison of ELISA and HPLC Methods for Their Detection in Water Iowa St
  • Environmental fate and chemistry of a veterinary antibiotic-tylosin Iowa St
  • Electrochemical reduction of desmycosin, structure investigation and antibacterial evaluation of the resulting products ResearchG
  • Tylosin | C46H77NO17 | CID 5280440 PubChem - NIH
  • New Derivatives of Tylosin: Chemical and Electrochemical Oxidation Products of Desmycosin ResearchG

Sources

Application

Application Note: Optimization of Mobile Phase for Tylosin D Chromatography

Introduction Tylosin is a broad-spectrum macrolide antibiotic widely utilized in veterinary medicine. Naturally produced by Streptomyces fradiae, it exists as a mixture of four major components: Tylosin A (the primary ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tylosin is a broad-spectrum macrolide antibiotic widely utilized in veterinary medicine. Naturally produced by Streptomyces fradiae, it exists as a mixture of four major components: Tylosin A (the primary active compound), Tylosin B (desmycosin), Tylosin C (macrosin), and Tylosin D (relomycin)[1]. Tylosin D is a critical impurity and a major in vivo metabolite formed via the reduction of the aldehyde group on the macrolide ring of Tylosin A to an alcohol[2].

Achieving baseline resolution between Tylosin A and Tylosin D is notoriously difficult due to their high structural similarity and identical basicity (pKa ~7.1) derived from the dimethylamine group on the mycaminose sugar moiety. This application note provides a comprehensive, field-proven guide to optimizing the mobile phase for Tylosin D chromatography, ensuring robust separation, peak symmetry, and compliance with pharmacopeial and bioanalytical standards.

Mechanistic Insights into Mobile Phase Selection

The chromatographic behavior of Tylosin D in reversed-phase high-performance liquid chromatography (RP-HPLC) is governed by the ionization state of its tertiary amine and the hydrophobic interactions of its 16-membered macrolide ring.

The Role of Acidic pH

At physiological pH, Tylosin D exhibits severe peak tailing on standard C18 columns due to secondary electrostatic interactions between its protonated dimethylamine group and residual silanols on the silica support. To suppress this, the mobile phase pH must be maintained well below the analyte's pKa (typically pH 2.4–3.0)[2]. At pH 2.5, the amine is fully protonated, and the ionization of residual silanols is suppressed, ensuring that retention is strictly driven by hydrophobic partitioning.

Chaotropic Salts vs. Volatile Buffers

The choice of aqueous buffer dictates the method's applicability:

  • Sodium Perchlorate (Pharmacopeia Standard): The European Pharmacopoeia recommends a mobile phase containing high concentrations of sodium perchlorate (e.g., 200 g/L) adjusted to pH 2.5[3]. The bulky, highly polarizable perchlorate anion ( ClO4−​ ) acts as a chaotropic ion-pairing agent. It forms a neutral hydrophobic complex with the protonated amine of Tylosin D, significantly enhancing retention and driving the resolution factor ( Rs​ ) between Tylosin A and D to >2.0 [3].

  • Phosphate Buffers: For routine UV-HPLC without the corrosive risks of high-salt perchlorate, 0.02 M KH2​PO4​ adjusted to pH 2.4 provides excellent buffering capacity and stable retention times[2].

  • Ammonium Formate/Acetate (LC-MS Compatible): For mass spectrometry, non-volatile salts like perchlorate and phosphate cause severe ion suppression and source contamination. Instead, 0.05 M ammonium formate or ammonium acetate (pH 3.0–5.0) is utilized[4]. While resolution may slightly decrease compared to perchlorate methods, the mass analyzer provides the necessary specificity.

Mechanism Tylosin Tylosin D (Relomycin) pKa ~7.1 MobilePhase Acidic Mobile Phase (pH 2.4 - 2.5) Tylosin->MobilePhase Protonated Protonated Dimethylamine (Cationic Form) MobilePhase->Protonated pH < pKa StationaryPhase C18 Stationary Phase (Silanol Suppression) Protonated->StationaryPhase Hydrophobic interaction IonPairing Chaotropic Anion (ClO4-) Ion-Pairing Effect Protonated->IonPairing Electrostatic pairing Retention Enhanced Retention & Peak Symmetry StationaryPhase->Retention IonPairing->Retention

Mechanistic pathway of Tylosin D retention and peak symmetry optimization in RP-HPLC.

Experimental Workflows & Protocols

The following protocols represent self-validating systems designed for different analytical endpoints.

OptimizationWorkflow Start Define Target Profile: Baseline Resolution of Tylosin A & D Buffer Select Aqueous Buffer (Perchlorate, Phosphate, or Formate) Start->Buffer pH Optimize pH (2.4 - 3.0) Ensure full protonation Buffer->pH Organic Tune Organic Modifier (Acetonitrile 30-40%) pH->Organic Evaluate Evaluate System Suitability (Resolution > 2.0, Tailing < 1.5) Organic->Evaluate Evaluate->Buffer Fail Success Finalized Mobile Phase Protocol Established Evaluate->Success Pass

Workflow for optimizing Tylosin D chromatographic separation.

Protocol A: High-Resolution UV-HPLC (Pharmacopeia-Aligned)

This method leverages the chaotropic effect of sodium perchlorate to achieve maximum resolution for impurity profiling[3].

Materials:

  • Column: Octadecylsilyl silica gel (C18), 250 mm × 4.6 mm, 5 µm.

  • Aqueous Phase: 200 g/L Sodium Perchlorate ( NaClO4​ ) in LC-grade water.

  • Organic Phase: Acetonitrile (HPLC Grade).

  • Acidifier: 1 M Hydrochloric Acid (HCl).

Step-by-Step Procedure:

  • Buffer Preparation: Dissolve 20.0 g of Sodium Perchlorate in 100 mL of LC-grade water.

  • pH Adjustment: Slowly add 1 M HCl dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 2.5[3]. Filter through a 0.45 µm nylon membrane.

  • Mobile Phase Blending: Mix 60 volumes of the pH 2.5 Sodium Perchlorate buffer with 40 volumes of Acetonitrile[3]. Degas via ultrasonication for 10 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection: UV at 286 nm or 290 nm[2][3]

    • Injection Volume: 20 µL

  • System Suitability Validation: Inject a reference standard containing Tylosin A and Tylosin D. The system is validated only if the resolution ( Rs​ ) between Tylosin A and Tylosin D is ≥2.0 [3].

Protocol B: LC-MS Compatible Bioanalytical Method

This method replaces non-volatile salts with volatile buffers for pharmacokinetic studies and trace residue analysis[2][4].

Materials:

  • Column: Hypersil GOLD aQ or equivalent C18, 150 mm × 4.6 mm, 5 µm[2].

  • Aqueous Phase: 0.05 M Ammonium Formate in LC-grade water[4].

  • Organic Phase: Acetonitrile (LC-MS Grade).

  • Acidifier: Formic Acid.

Step-by-Step Procedure:

  • Buffer Preparation: Dissolve 3.15 g of Ammonium Formate in 1 L of LC-grade water.

  • pH Adjustment: Adjust to pH 3.0 using Formic Acid to ensure analyte protonation while remaining within the buffering range of formate.

  • Gradient Elution Setup:

    • Mobile Phase A: 0.05 M Ammonium Formate (pH 3.0)

    • Mobile Phase B: Acetonitrile

    • Gradient: 0-2 min (10% B), 2-10 min (linear ramp to 60% B), 10-12 min (hold 60% B), 12-15 min (re-equilibration at 10% B).

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

    • Detection: ESI-MS (Positive ion mode, [M+H]+ for Tylosin D = 918.5 m/z).

Quantitative Data & Optimization Summary

The table below summarizes the impact of different mobile phase compositions on the chromatographic performance of Tylosin D.

Mobile Phase Composition (Aq:Org)pHRetention Time (Tylosin D)Resolution (A vs D)Tailing Factor ( Tf​ )Primary Application
200 g/L NaClO4​ : ACN (60:40)2.5 (HCl)~8.5 min> 2.01.1 - 1.2Pharmacopeial Impurity Profiling[3]
0.02 M KH2​PO4​ : ACN (70:30)2.4 ( H3​PO4​ )8.2 min1.8 - 2.01.2 - 1.3Pharmacokinetics (UV-HPLC)[2]
0.05 M NH4​HCO2​ : ACN (Gradient)3.0 (Formic)~6.5 min1.5 - 1.71.4 - 1.6LC-MS/MS Bioanalysis[4]
Water : ACN (70:30)6.5 (None)~4.0 min< 1.0 (Co-elution)> 2.5Not Recommended (Severe Tailing)

Note: Retention times are approximate and scale with specific column dimensions and dead volumes.

Troubleshooting: Self-Validating System Checks

To maintain scientific integrity, the analytical run must be self-validating. If the system suitability criteria fail, apply the following causality-based troubleshooting steps:

  • Loss of Resolution ( Rs​<2.0 ): Indicates a loss of hydrophobic differentiation. Action: Decrease the Acetonitrile concentration by 2-5% to increase retention time and selectivity.

  • Severe Peak Tailing ( Tf​>1.5 ): Indicates unsuppressed silanol interactions. Action: Verify the pH of the aqueous buffer. If the pH has drifted above 3.0, the dimethylamine group will interact with ionized silanols. Re-adjust strictly to pH 2.4 - 2.5.

  • High Backpressure with Perchlorate: Sodium perchlorate can precipitate in high organic concentrations. Action: Ensure the aqueous to organic ratio never exceeds 40:60 (Aq:Org) during column washing, and always flush the system with 10% methanol in water before shutting down to prevent salt crystallization.

References

  • European Pharmacopoeia. "TYLOSIN PHOSPHATE BULK SOLUTION FOR VETERINARY USE". DrugFuture. Available at:[Link]

  • Świtała, M., et al. "Allometric analysis of tylosin tartrate pharmacokinetics in growing male turkeys". PubMed Central (PMC). Available at:[Link]

  • Niu, H., et al. "Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry". PubMed Central (PMC). Available at:[Link]

  • Hu, D., et al. "Identification of Tylosin Photoreaction Products and Comparison of ELISA and HPLC Methods for Their Detection in Water". Iowa State University. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chromatographic Resolution Between Tylosin A and Tylosin D

Introduction Welcome to the Technical Support Center for Macrolide Antibiotic Analysis. Separating the components of the Tylosin complex—specifically Tylosin A and Tylosin D—is a notorious challenge in liquid chromatogra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for Macrolide Antibiotic Analysis. Separating the components of the Tylosin complex—specifically Tylosin A and Tylosin D—is a notorious challenge in liquid chromatography. This guide provides drug development professionals and analytical scientists with the mechanistic insights, self-validating protocols, and troubleshooting steps required to achieve and maintain baseline resolution.

Section 1: The Mechanistic Challenge of Co-Elution

Tylosin is a broad-spectrum macrolide antibiotic complex produced by Streptomyces fradiae. While Tylosin A is the major active component (required to be ≥80% ), the mixture also contains related factors B (desmycosin), C (macrocin), and D (relomycin)[1].

The difficulty in separating Tylosin A from Tylosin D stems from their nearly identical molecular structures. The sole difference lies at the C-6 position:

  • Tylosin A possesses a formylmethyl (aldehyde) group.

  • Tylosin D possesses a hydroxymethyl (alcohol) group, acting as both a hydrogen bond donor and acceptor.

Because Tylosin D is slightly more polar due to this hydroxyl group, it interacts less strongly with the hydrophobic stationary phase in reversed-phase (RP) chromatography, eluting just before Tylosin A. However, because both molecules possess a basic dimethylamine group ( pKa≈7.1 ), any secondary interactions with unendcapped surface silanols on the silica column will cause peak tailing, instantly destroying the narrow resolution window ( Rs​≥2.0 )[2].

G Tylosin Tylosin Complex TylosinA Tylosin A (Aldehyde at C-6) Tylosin->TylosinA TylosinD Tylosin D (Alcohol at C-6) Tylosin->TylosinD RP Reversed-Phase HPLC (C18/PFP) TylosinA->RP Lower Polarity Later Elution TylosinD->RP Higher Polarity Earlier Elution Res Resolution (Rs > 2.0) RP->Res Optimized pH & Temp

Logical relationship between Tylosin A/D structural differences and reversed-phase retention.

Section 2: Self-Validating Experimental Protocol

To achieve a robust separation, the analytical method must strictly control the ionization state of the molecules. The following protocol utilizes a highly controlled ion-suppression methodology aligned with United States Pharmacopeia (USP) standards[1].

Causality of the Protocol: Operating at a highly acidic pH (2.5) ensures the basic dimethylamine group is 100% protonated. The high concentration of the chaotropic salt (sodium perchlorate) acts as an ion-pairing agent, shielding the protonated amine from interacting with the silica backbone, thereby sharpening the peaks and maximizing selectivity.

Step-by-Step Methodology: USP-Aligned RP-HPLC Separation
  • Buffer Preparation: Dissolve 184 g of Sodium Perchlorate ( NaClO4​ ) in 1 L of LC-MS grade water to create a highly concentrated chaotropic buffer[2].

  • Mobile Phase Blending: Mix the Sodium Perchlorate solution with Acetonitrile in a 60:40 (v/v) ratio.

  • Strict pH Adjustment: Titrate the mixture dropwise with 1 N Hydrochloric Acid (HCl) to a precise pH of 2.5 ± 0.1. Critical Check: Do not adjust the pH before mixing the organic solvent, as the apparent pH shifts in aqueous-organic mixtures.

  • Column Equilibration: Install an acid-stable C18 column (L1 packing, 4.6 mm × 200 mm, 5 µm). Equilibrate at 25°C to 35°C with a flow rate of 0.7 to 1.0 mL/min until the baseline is completely stable.

  • System Suitability Injection: Inject 20 µL of a standard solution containing USP Tylosin RS (0.2 mg/mL).

  • Validation: Confirm the elution order and calculate the resolution using the system suitability criteria outlined below.

Quantitative Data Summary
ComponentRelative Retention Time (RRT)Elution OrderTarget Resolution ( Rs​ )Tailing Factor Limit
Tylosin C ~0.51N/A ≤1.5
Tylosin B ~0.62N/A ≤1.5
Tylosin D ~0.83N/A ≤1.5
Tylosin A 1.04 ≥2.0 (from Tylosin D) ≤1.5

Section 3: Troubleshooting Guide & FAQs

Q1: The resolution between Tylosin D and Tylosin A has suddenly dropped below 2.0. What is the most likely cause? A1: The most common culprits are pH drift or stationary phase hydrolysis . Because Tylosin is highly basic, even a 0.2 shift in mobile phase pH can alter the ionization equilibrium, causing the peaks to broaden and merge. If the pH is verified to be exactly 2.5, the C18 column may be experiencing ligand cleavage due to the highly acidic, high-salt conditions. This exposes active silanols that cause peak tailing. Solution: Replace the column with a sterically protected or endcapped C18 phase designed for low-pH stability.

Q2: Can I replace Sodium Perchlorate with a mass-spectrometry (MS) compatible buffer? A2: Yes, but it requires a fundamental shift in chromatographic strategy. Sodium perchlorate is non-volatile and will severely foul an MS source. For LC-MS applications, researchers successfully use volatile buffers like 20 mM Ammonium Acetate adjusted to pH 6.0, or 0.1% Formic Acid[3]. However, at pH 6.0, Tylosin is partially ionized, which naturally reduces resolution. You must compensate by using a shallower gradient and a high-efficiency sub-2 µm (UHPLC) or core-shell column to maintain Rs​>1.5 between factors A and D.

Q3: How does column temperature affect the selectivity between Tylosin A and D? A3: Temperature significantly impacts the hydrogen-bonding dynamics of the C-6 hydroxyl group on Tylosin D. Lowering the column temperature (e.g., from 35°C to 25°C) generally increases the retention time of both compounds but disproportionately enhances the interaction of Tylosin A with the stationary phase, thereby increasing the separation factor ( α ) and overall resolution.

Workflow Start Issue: Rs (D/A) < 2.0 CheckPH Check Mobile Phase pH Is it exactly 2.5 ± 0.1? Start->CheckPH FixPH Adjust pH with 1N HCl Remake Buffer CheckPH->FixPH No CheckCol Check Column Integrity (Tailing Factor > 1.5?) CheckPH->CheckCol Yes Success Resolution Restored Rs ≥ 2.0 FixPH->Success ReplaceCol Replace with Acid-Stable C18 Column CheckCol->ReplaceCol Yes (Tailing) Temp Optimize Temperature (Decrease to 25°C) CheckCol->Temp No (Co-elution) ReplaceCol->Success Temp->Success

Step-by-step troubleshooting workflow for resolving Tylosin A and D co-elution issues.

References
  • Tylosin USP 2025 | TrungTamThuoc / USP Monographs | [Link]

  • Tylosin Injection Standards | DrugFuture Pharmacopeia Database | [Link]

  • Identification of Tylosin Photoreaction Products and Comparison of ELISA and HPLC Methods for Their Detection in Water | Iowa State University (IAState) |[Link]

  • Determination of Lasalocid and Tylosin at Therapeutically Relevant Levels in Animal Feed | Waters Corporation Application Notes |[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Tylosin D Retention Time Shifts in HPLC

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic challenges associated with macrolide antibiotics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic challenges associated with macrolide antibiotics. Tylosin, naturally produced by Streptomyces fradiae, is a complex mixture of four major factors: Tylosin A (the primary active component), Tylosin B (desmycosin), Tylosin C (macrocin), and Tylosin D (relomycin)[1].

While routine assays often focus solely on Tylosin A, comprehensive quality control, environmental monitoring, and pharmacokinetic studies require the precise quantification of minor factors like Tylosin D[2][3]. A pervasive issue in these analyses is the spontaneous retention time (RT) shift of the Tylosin D peak. This guide is designed to deconstruct the physicochemical causality behind these shifts and provide self-validating protocols to restore system suitability.

Mechanistic Background: The Vulnerability of Tylosin D

To troubleshoot effectively, we must first understand the molecule. Tylosin D differs from Tylosin A by the presence of a primary alcohol group at the C-20 position instead of an aldehyde. This structural nuance increases its polarity, causing it to elute earlier than Tylosin A in reversed-phase high-performance liquid chromatography (RP-HPLC) (e.g., 8.2 min for Tylosin D vs. 10.5 min for Tylosin A under standard isocratic conditions)[2].

Furthermore, Tylosin possesses a basic dimethylamine group on its mycaminose sugar with a pKa of approximately 7.73[3]. Because this pKa is close to neutral, the molecule is highly susceptible to ionization state changes. If the mobile phase pH, temperature, or stationary phase chemistry is not rigorously controlled, the equilibrium between the protonated and unprotonated forms will shift, dragging the retention time along with it.

Diagnostic Workflow

RT_Troubleshooting Start Observe Tylosin D RT Shift CheckTrend Analyze RT Trend Across Sequence Start->CheckTrend Gradual Gradual Shift (Earlier/Later) CheckTrend->Gradual Jitter Random Jitter (Unpredictable) CheckTrend->Jitter Step Abrupt Step Change CheckTrend->Step pH_Issue Mobile Phase pH Drift or Evaporation Gradual->pH_Issue Temp_Issue Temperature Fluctuations or Pump Cavitation Jitter->Temp_Issue System_Issue Plumbing Leak or Column Degradation Step->System_Issue Fix_pH Re-prepare Buffer Ensure pH 2.4 - 3.0 pH_Issue->Fix_pH Fix_Temp Stabilize Column Oven Degas Solvents Temp_Issue->Fix_Temp Fix_System Perform Leak Test Replace Guard Column System_Issue->Fix_System

Diagnostic logic tree for isolating and resolving Tylosin D retention time shifts.

Troubleshooting Guides (FAQ)

Q1: My Tylosin D peak is gradually eluting earlier over the course of a long sequence, but Tylosin A is relatively stable. What is the root cause? A1: This is a classic symptom of mobile phase pH drift or selective evaporation of the organic modifier[4]. Because Tylosin D is more polar than Tylosin A, its partitioning into the stationary phase is disproportionately affected by minor increases in mobile phase polarity (e.g., acetonitrile evaporation). Furthermore, if your buffer capacity is insufficient, the absorption of atmospheric CO₂ can slightly alter the pH. Since Tylosin's pKa is ~7.73[3], operating at an unbuffered or poorly buffered pH near this value will cause the ionization fraction to shift, drastically reducing retention time. Causality Fix: Always operate at least 2 pH units away from the pKa. Authoritative methods utilize strongly buffered acidic mobile phases, such as 0.02 M KH₂PO₄ adjusted to pH 2.4[2] or ammonium formate at pH 3.0[5], ensuring the basic amine is fully protonated and chromatographically stable.

Q2: I am seeing random "jitter" (unpredictable forward and backward shifts) in the Tylosin D retention time from injection to injection. How do I resolve this? A2: Random jitter is almost exclusively a thermodynamic or hydrodynamic failure[4].

  • Temperature Fluctuations: HPLC retention time is highly temperature-dependent. A fluctuation of just 1 °C can shift retention times by 1–2%, which is particularly noticeable in isocratic methods[4].

  • Pump Cavitation/Proportioning Errors: In gradient methods (e.g., transitioning from 10% to 60% Acetonitrile[5]), a malfunctioning proportioning valve or micro-bubbles in the pump head will cause inconsistent solvent delivery[4]. Causality Fix: Ensure your column oven is calibrated (commonly set between 30 °C and 35 °C for Tylosin assays)[1][3][6]. Degas solvents thoroughly and utilize a self-validating system suitability test to monitor pump ripple before injecting samples.

Q3: How do I eliminate secondary interactions (tailing and shifting) caused by free silanols on the silica stationary phase? A3: The protonated amine of Tylosin D can undergo unpredictable ion-exchange interactions with ionized residual silanols on standard C18 columns, leading to variable retention and peak tailing. Causality Fix: Use an end-capped, high-purity silica column (e.g., Hypersil GOLD aQ or Poroshell 120 EC-C18)[2][3] or a mixed-mode column like Primesep 100[5]. Alternatively, incorporate an acidic modifier like 0.1% formic acid or 0.025% heptafluorobutyric acid (HFBA) to mask silanol activity and improve peak shape[3][7].

Quantitative Data: Standard Chromatographic Parameters

To establish a baseline for your troubleshooting, compare your system's performance against these validated parameters synthesized from established methodologies.

ParameterMethod A (Mixed-Mode)[5]Method B (Reversed-Phase)[2]Method C (Core-Shell RP)[3]
Column Primesep 100 (4.6 x 150 mm, 5 µm)Hypersil GOLD aQ (4.6 x 150 mm, 5 µm)Poroshell 120 EC-C18 (4.6 x 100 mm, 4 µm)
Mobile Phase Gradient: MeCN / H₂O (Ammonium Formate pH 3.0)Isocratic: 70% 0.02 M KH₂PO₄ (pH 2.4) / 30% MeCNIsocratic: 0.05 M NaH₂PO₄-H₃PO₄ / MeCN (80:20)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp Not SpecifiedNot Specified35 °C
Tylosin D RT Elutes prior to Tylosin A~8.2 min~1.46 min (UV) / ~5.64 min (MS/MS)
Tylosin A RT Elutes post Tylosin D~10.5 minVaries by specific gradient
Self-Validating Experimental Protocol: Method Stabilization for Tylosin D

Do not just adjust parameters blindly; follow this self-validating protocol to lock in your retention times and ensure absolute scientific integrity before running your sequence.

Step 1: Mobile Phase Preparation & Verification

  • Buffer Preparation: Dissolve the appropriate mass of KH₂PO₄ in ultrapure water to achieve a 0.02 M solution[2].

  • pH Adjustment: Adjust the pH to exactly 2.4 using concentrated phosphoric acid[2].

    • Self-Validation Check: Always measure and record the pH before the addition of any organic modifier, as apparent pH shifts unpredictably in mixed aqueous-organic systems.

  • Filtration: Filter the aqueous buffer through a 0.22 µm PVDF membrane and sonicate for 15 minutes to thoroughly degas the solution.

Step 2: System Equilibration & Thermodynamic Control

  • Installation: Install an end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm)[2].

  • Thermodynamics: Set the column oven temperature to a stable 30 °C or 35 °C[1][3][6].

    • Self-Validation Check: Allow the system to pump the mobile phase at 1.0 mL/min for at least 20 column volumes. Monitor the pressure ripple on your pump interface; it must remain < 1% to rule out cavitation or micro-bubbles[4].

Step 3: System Suitability Testing (SST)

  • Injection: Inject a standard calibration mixture containing 10 µg/mL each of Tylosin A, B, C, and D.

  • Validation Criteria:

    • Retention time relative standard deviation (RSD) for Tylosin D over 6 replicate injections must be ≤ 1.0%.

    • Resolution ( Rs​ ) between Tylosin D and Tylosin A must be ≥ 2.0.

    • Tailing factor for Tylosin D must be ≤ 1.5.

  • Decision Gate: If criteria are met, proceed with sample analysis. If the RT drifts by > 0.1 min between injections, immediately return to the diagnostic workflow to check for pump proportioning leaks or ambient temperature instability[4].

References
  • SIELC Technologies. "HPLC Method for Analysis of Tylosin A, B, C, D on Primesep 100 Column". sielc.com.[Link]

  • CABI Digital Library. "Investigation of tylosin and tilmicosin residues in meat by high-performance liquid chromatography method". cabidigitallibrary.org.[Link]

  • National Institutes of Health (NIH). "Determination of tylosin concentration in sow's milk after intramuscular administration - PMC". nih.gov.[Link]

  • ResearchGate. "HPLC chromatogram of TYL (C o 10 µg/mL)-HPLC Method II". researchgate.net.[Link]

  • National Institutes of Health (NIH). "Allometric analysis of tylosin tartrate pharmacokinetics in growing male turkeys - PMC". nih.gov.[Link]

  • Timberline Instruments. "HPLC Retention Time Drift: Causes & Troubleshooting Guide". timberlineinstruments.com.[Link]

  • Academia. "Analysis of tylosin in poultry litter by HPLC-UV and HPLC-MS/MS after LTPE". academia.edu.[Link]

Sources

Troubleshooting

Section 1: Mechanistic FAQ – The Causality of Tylosin D Accumulation

Welcome to the Bioprocessing & Strain Engineering Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for optimizing macrolide antibiotic fermentation, specifical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioprocessing & Strain Engineering Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for optimizing macrolide antibiotic fermentation, specifically focusing on maximizing Tylosin A yield while minimizing the accumulation of the Tylosin D byproduct in Streptomyces fradiae cultures.

Q1: Why does Tylosin D accumulate during the late stages of S. fradiae fermentation? A: Tylosin is naturally produced as a mixture of four factors: A, B, C, and D[1]. Tylosin A is the primary active pharmaceutical ingredient (API), possessing an aldehyde group at the C-20 position of its tylonolide ring. Tylosin D (also known as relomycin) is a structural analogue where this C-20 aldehyde has been reduced to a primary alcohol[1].

The accumulation of Tylosin D is primarily a symptom of enzymatic bottlenecking and late-stage metabolic shifts. During biosynthesis, the conversion of Tylosin C (macrocin) to Tylosin A is catalyzed by macrocin O-methyltransferase (TylF). This is the rate-limiting step of the entire pathway[2]. In late-stage fermentation (>72 hours), the specific activity of TylF rapidly declines. This loss of methylation capacity causes a buildup of intermediates[2]. Concurrently, endogenous reductases in S. fradiae act upon the C-20 aldehyde of Tylosin A (or its unmethylated precursors), shunting the metabolic flux toward the less active Tylosin D[3].

Q2: How do the different Tylosin factors impact the final product's efficacy? A: Commercial pharmaceutical standards require Tylosin A content to be strictly above 80–90%[3]. The presence of Tylosin D directly degrades the potency of the final batch. Tylosin A exhibits 100% relative antimicrobial activity, whereas Tylosin D only exhibits 35% relative activity due to the loss of the reactive aldehyde necessary for optimal ribosomal binding[1].

Biosynthesis TylC Tylosin C (Macrocin) TylF TylF (O-methyltransferase) Rate-limiting step TylC->TylF TylA Tylosin A (Primary API) Reductase Aldehyde Reductase (Late-stage stress) TylA->Reductase TylD Tylosin D (Relomycin Byproduct) TylF->TylA Reductase->TylD

Biosynthetic flux of Tylosin C to TylA, and subsequent late-stage reduction to Tylosin D.

Section 2: Fermentation Troubleshooting & Optimization

Q3: How can I adjust my bioreactor feed strategy to minimize Tylosin D? A: Tylosin D formation is exacerbated by carbon catabolite repression and precursor starvation. Traditional batch fermentations suffer from a rapid drop in the specific production rate of tylosin ( qtylosin​ ) as glucose is depleted[4].

To prevent this, transition to a Cyclic Fed-Batch Culture . By feeding glutamate and glucose in cyclic square-wave profiles, you maintain a high glutamate-to-glucose ratio. Glutamate drives the secondary metabolism without triggering the catabolite repression associated with excess glucose[4]. Furthermore, supplementing the medium with lipid precursors like soybean oil (4%) or methyloleate in excess provides the necessary acetyl-CoA and propionyl-CoA building blocks for the polyketide lactone ring, increasing overall Tylosin A titers by up to 47.8%[4][5].

Q4: Are there genetic engineering targets to permanently prevent Tylosin D shunting? A: Yes. Relying solely on bioprocess controls is often insufficient. Strain engineering offers a permanent, self-validating solution:

  • TylF Overexpression: Overexpressing mutant variants of tylF that are acid-resistant and maintain high specific activity at 30°C prevents the late-stage bottleneck, ensuring complete C/A conversion without the need for late-stage temperature shifts[2].

  • Promoter Replacement & Regulation: Replacing the native promoters of key biosynthetic genes (tylGI and tylI) with strong constitutive promoters, combined with the knockout of the repressor gene tylQ, accelerates the biosynthetic onset and significantly boosts Tylosin A accumulation before late-stage reductases become highly active[5].

Troubleshooting Issue High Tylosin D Detected (>10% of Total) CheckTime Identify Fermentation Stage Issue->CheckTime LateStage Late Stage (>120h) TylF Activity Drop CheckTime->LateStage EarlyStage Early/Mid Stage Carbon Repression CheckTime->EarlyStage Sol1 Shift Temp to 38°C or Use TylF Overexpression Strain LateStage->Sol1 Sol2 Implement Cyclic Fed-Batch (High Glutamate/Glucose Ratio) EarlyStage->Sol2

Decision tree for troubleshooting Tylosin D accumulation during S. fradiae fermentation.

Section 3: Standard Operating Protocols (SOPs)

SOP 1: Cyclic Fed-Batch Feeding Strategy for High TylA/TylD Ratio

Causality: This protocol prevents glucose-induced repression while maintaining a linear accretion of Tylosin A, effectively starving the pathways that lead to byproduct formation[4].

  • Initial Batch Phase: Inoculate S. fradiae into a synthetic basal medium containing a high initial glutamate-to-glucose ratio. Cultivate at 30°C, pH 7.0, with dissolved oxygen (DO) maintained >30%.

  • Monitor Specific Production Rate: Track qtylosin​ (mg/g·h) via daily HPLC sampling.

  • Initiate Cyclic Feeding: Once qtylosin​ reaches its peak (typically around 48–72 hours), initiate cyclic square-wave feeding.

  • Set Feed Amplitudes: Program the bioreactor feed pumps to deliver a 24-hour cycle period consisting of:

    • Glutamate: 600 mg/L per cycle.

    • Glucose: 42.5 mg/L per cycle[4].

  • Lipid Supplementation: Continuously feed methyloleate or soybean oil (up to 4% v/v total) to maintain it in excess[4][5].

  • Validation: Perform HPLC at 168h. A successful run will yield a linear Tylosin A accretion curve and a final Tylosin D concentration of <5% of total macrolides.

SOP 2: Late-Stage Temperature Shift (TylF Preservation)

Causality: Native TylF enzyme loses activity rapidly after 72h at standard 30°C conditions. Raising the temperature thermodynamically forces the completion of the C/A conversion before the aldehyde can be reduced to Tylosin D[2].

  • Mid-Stage Monitoring: At 120 hours of fermentation, pull a 5 mL sample and quantify the Tylosin C to Tylosin A ratio via HPLC.

  • Trigger Point: If the Tylosin C concentration begins to plateau or rise (indicating TylF bottlenecking), prepare for thermal intervention.

  • Temperature Shift: Gradually ramp the bioreactor temperature from 30°C to 38°C over a 2-hour period.

  • Final Incubation: Maintain 38°C for the final 24 hours of the fermentation cycle[2].

  • Validation: Post-shift HPLC should show a sharp decline in Tylosin C and stable, low levels of Tylosin D, with a corresponding spike in Tylosin A purity (>95%). (Note: If using an engineered strain with a 30°C acid-resistant TylF variant, this step is bypassed[2]).

Section 4: Quantitative Data & Parameters

Table 1: Structural and Functional Comparison of Tylosin Factors Data synthesized from established pharmacological and biosynthetic profiles[1][6].

FactorCommon NameMolecular WeightC-20 Functional GroupRelative Antimicrobial Activity
Tylosin A Tylosin916 DaAldehyde100% (Primary API)
Tylosin B Desmycosin772 DaAldehyde (Lacks mycarose)83%
Tylosin C Macrocin902 DaAldehyde (Demethylated)75%
Tylosin D Relomycin918 DaPrimary Alcohol 35% (Undesired Byproduct)

Table 2: Proven Fermentation Optimization Parameters

Parameter / AdditiveOptimal Concentration / ActionMechanistic PurposeReference
Glutamate Feed 600 mg/L per 24h cycleDrives secondary metabolism without catabolite repression.[4]
Glucose Feed 42.5 mg/L per 24h cycleProvides minimal carbon maintenance.[4]
Soybean Oil 4% (v/v)Provides acetyl-CoA/propionyl-CoA precursors.[5]
Fish Meal 0.8% (w/v)Complex nitrogen source for sustained growth.[5]
Temperature Shift 30°C → 38°C (Last 24h)Forces TylF-mediated C/A conversion to prevent TylD.[2]

Section 5: References

1.[4] Production of the macrolide antibiotic tylosin in cyclic fed-batch culture. PubMed (NIH). Available at:[Link] 2.[5] Enhanced Heterologous Production of Tylosin Through Pathway Reconstruction and Integrated Optimization in Streptomyces. ResearchGate. Available at:[Link] 3.[2] Generation and characterization of two acid-resistant macrocin O-methyltransferase variants with a higher enzyme activity at 30 °C from Streptomyces fradiae. PMC (NIH). Available at:[Link] 4.[3] Improvement of tylosin A production yields by engineering of the producer strain. FIT - Projekt - Universität Tübingen. Available at:[Link] 5.[1] TYLOSIN First draft prepared by Jacek Lewicki, Warsaw, Poland Philip T. Reeves, Canberra, Australia and Gerald E. Swan, Pretoria. FAO.org. Available at:[Link] 6.[6] Stability of Tylosin A in manure containing test systems determined by high performance liquid chromatography. College of Saint Benedict and Saint John's University. Available at:[Link]

Sources

Optimization

Overcoming matrix effects in Tylosin D mass spectrometry

Welcome to the Technical Support Center for bioanalytical scientists and drug development professionals. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in li...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioanalytical scientists and drug development professionals. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS): matrix effects (ion suppression or enhancement) .

When quantifying Tylosin D—a critical macrolide antibiotic component characterized by its 16-membered lactone ring and basic dimethylamine group—co-eluting endogenous compounds can severely compromise assay accuracy. This guide provides field-proven, self-validating methodologies to diagnose, troubleshoot, and eliminate these interferences.

Section 1: Root Cause Analysis & Diagnostics (FAQ)

Q: What exactly is causing the ion suppression of Tylosin D in my LC-MS/MS assays? A: Matrix effects in electrospray ionization (ESI) are fundamentally a problem of charge competition. Because Tylosin D is a moderately bulky and basic macrolide, it must compete for the limited excess charge on the surface of ESI droplets. In complex matrices (like plasma, tissue, or manure), highly surface-active endogenous compounds—such as phospholipids or humic acids—outcompete Tylosin D for these surface sites. This prevents the analyte from successfully transitioning into the gas phase, resulting in a suppressed MS signal[1.6]. Phospholipids are particularly notorious for co-eluting with macrolides and fouling the MS source[1.4].

Q: How do I build a self-validating system to accurately measure this matrix effect? A: You must mathematically decouple extraction recovery (RE) from the matrix effect (ME). A self-validating protocol requires preparing three distinct samples:

  • Neat Standard: Tylosin D in pure solvent.

  • Pre-Extraction Spike: Blank matrix spiked with Tylosin D before sample preparation.

  • Post-Extraction Spike: Blank matrix extracted, then spiked with Tylosin D after preparation.

Calculate the Matrix Effect using the formula: ME (%) = (Peak Area of Post-Extraction Spike / Peak Area of Neat Standard) × 100[1.2]. An ME of 100% indicates no interference.

MatrixEffectLogic Start Observe Signal Variance (Suspect Matrix Effect) CalcME Calculate ME (%) Post-Extraction Spike vs. Neat Start->CalcME Decision ME outside 80-120%? CalcME->Decision Dilution 1. Sample Dilution (If sensitivity allows) Decision->Dilution Yes SamplePrep 2. Optimize Sample Prep (SPE, dSPE, Phospholipid removal) Decision->SamplePrep Yes Chromatography 3. Adjust Chromatography (Gradient, Mobile Phase) Decision->Chromatography Yes Calibration 4. Advanced Calibration (SIL-IS, Matrix-Matched) Decision->Calibration Yes Proceed Proceed to Validation Decision->Proceed No

Decision tree for identifying and mitigating LC-MS/MS matrix effects.

Section 2: Sample Preparation Workflows

Q: Protein precipitation (PPT) leaves too much interference. What is the optimal cleanup strategy for Tylosin D? A: Simple PPT fails to remove phospholipids. For complex biological or environmental samples, a Weak Cation Exchange (WCX) Solid-Phase Extraction (SPE) is the most scientifically sound approach.

Causality: Tylosin D contains a basic dimethylamine group with a pKa of ~7.1. By acidifying the sample to pH 4.0, the amine becomes fully protonated. This allows Tylosin D to bind ionically to the negatively charged carboxylate groups of the WCX sorbent. Because the analyte is locked in place via ionic bonds, you can perform a highly aggressive 100% organic wash to strip away all neutral lipids (phospholipids) without losing the analyte[1.15].

Self-Validating WCX-SPE Protocol for Tylosin D
  • Sample Pre-treatment: Spike the raw sample with 10 µL of Tylosin-d9 (Stable Isotope-Labeled Internal Standard) to establish a recovery baseline. Add 0.1 M Sodium-EDTA buffer (pH 4.0) to disrupt metal-macrolide complexes and protonate Tylosin D. Centrifuge at 6000 × g for 10 minutes.

  • Conditioning: Condition the WCX polymeric cartridge with 3 mL Methanol, followed by 3 mL of HPLC-grade water.

  • Loading: Load the acidified supernatant at a flow rate of 1-2 mL/min.

  • Interference Washing (Critical Step):

    • Wash 1: 3 mL of 5% Methanol in water (removes polar interferences).

    • Wash 2: 3 mL of 100% Methanol. This breaks hydrophobic interactions, washing away the ion-suppressing phospholipids[1.4].

  • Elution: Elute with 3 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the protonated amine on Tylosin D, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in the initial LC mobile phase to prevent solvent-effect peak distortion.

SPEWorkflow Cond Conditioning MeOH & Water Load Loading Acidified Sample Cond->Load Wash Washing 100% Organic (Lipid Removal) Load->Wash Elute Elution 5% NH4OH in MeOH Wash->Elute Recon Reconstitution Initial Mobile Phase Elute->Recon

Step-by-step Solid-Phase Extraction (SPE) workflow for Tylosin D isolation.

Section 3: Chromatographic & MS Optimization (FAQ)

Q: If I cannot change my sample prep protocol, how can I resolve matrix effects chromatographically? A: You must shift the retention time of Tylosin D away from the phospholipid elution zone. Phospholipids typically elute late in reversed-phase chromatography. Utilizing a biphenyl or fluorophenyl column can provide orthogonal selectivity for macrolides compared to standard C18 columns, shifting the analyte away from the suppression zone[1.12]. Additionally, incorporating volatile buffers like 4.5 mM ammonium formate with 0.5 mM ammonium fluoride stabilizes the local pH during ESI droplet evaporation, ensuring Tylosin D remains consistently protonated [M+H]+[1.11].

Q: What is the most robust calibration method if matrix effects cannot be physically removed? A: The gold standard is utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Tylosin-d9. Because the deuterated analog shares the exact physicochemical properties of Tylosin D, it co-elutes perfectly and experiences the identical degree of ion suppression in the ESI source. This allows the analyte-to-IS ratio to remain constant, mathematically correcting the quantitative variance[1.3].

Section 4: Quantitative Data & Troubleshooting Tables

Table 1: Matrix Effect (ME) Diagnostic Thresholds

ME (%) RangeDiagnostic InterpretationRequired Action
80% - 120% Negligible matrix effectProceed with standard external calibration.
50% - 80% Moderate ion suppressionImplement matrix-matched calibration or SIL-IS.
< 50% Severe ion suppressionRedesign sample preparation (e.g., WCX SPE) or adjust chromatography[1.6].
> 120% Ion enhancementDilute sample; check for co-eluting isobaric interferences.

Table 2: Comparison of Mitigation Strategies

StrategyMechanism of ActionAdvantagesLimitations
Sample Dilution Reduces the absolute concentration of competing matrix ions in the ESI source.Simple, zero cost, maintains high laboratory throughput.Sacrifices assay sensitivity (LOD/LOQ).
WCX / HLB SPE Physically removes phospholipids and humic acids prior to injection[1.15].Highly effective; concentrates the analyte for better sensitivity.Increases sample prep time and consumable cost.
Stable Isotope IS Co-elutes with analyte to mathematically correct for suppression[1.3].Gold standard for quantitative accuracy and precision.SIL-IS (e.g., Tylosin-d9) can be commercially expensive.
Mobile Phase Additives Ammonium formate/fluoride stabilizes local pH during droplet evaporation[1.11].Easy to implement; improves peak shape and ionization.Does not remove the physical matrix load on the MS source.

References

  • Simultaneous Determination of 103 Veterinary Drugs in Sediment Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. URL:[Link]

  • Dispersive Solid-Phase Extraction and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry—A Rapid and Accurate Method for Detecting 10 Macrolide Residues. MDPI. URL:[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. URL:[Link]

  • An End-To-End Workflow for Quantitative Screening of Multiclass, Multiresidue Veterinary Drugs. Agilent Technologies. URL:[Link]

  • oxytetracycline tylosin sulfadiazine. Science.gov. URL:[Link]

  • Quantification of Tylosin Antibiotics in Cattle Waste. Western Kentucky University (TopSCHOLAR). URL:[Link]

Troubleshooting

Solving solubility issues of Tylosin D in organic solvents

Welcome to the Technical Support Center for Macrolide Antibiotic Formulation. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Macrolide Antibiotic Formulation. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the physicochemical challenges of Tylosin D (Relomycin) .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the thermodynamic and structural causality behind Tylosin D's behavior in organic solvents, ensuring that every protocol you implement is mechanically sound and self-validating.

The Physicochemical Profile of Tylosin D

Tylosin D, also known as relomycin, is a 16-membered macrolide antibiotic naturally produced as a minor fermentation factor (alongside factors A, B, and C) by Streptomyces fradiae[1][2]. Structurally, it differs from the major component, Tylosin A, by possessing a hydroxymethyl group instead of an aldehyde group at the C-20 position.

Because of its bulky macrolactone ring and attached deoxyhexose sugars, Tylosin D is a weak organic base (pKa ~7.7) with high lipophilicity[3][4]. Understanding its ionization state is the fundamental key to resolving any solubility issue.

Table 1: Physicochemical & Solubility Parameters of Tylosin D

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 918.13 g/mol [5]High molecular weight requires solvents with strong solvating power to disrupt intermolecular crystal lattice forces.
pKa ~7.73 (Weak Base)[4]Solubility is highly pH-dependent. At pH < 7.7, it ionizes (salt form); at pH > 7.7, it exists as a lipophilic free base.
UV Absorbance Max 282 - 290 nm[2][4]Allows for self-validating concentration checks via spectrophotometry.
Solubility (Free Base) Soluble in MeOH, EtOH, DMSO, DCM, Acetone[1][4]Non-polar and polar aprotic solvents easily solvate the un-ionized macrolactone ring.
Solubility (Salt Form) Freely soluble in water; poorly soluble in pure non-polar organics[2][6]Tylosin tartrate/phosphate salts require high-dielectric solvents (water) to separate the ionic bonds.

Troubleshooting Guide & FAQs

Q1: I am trying to dissolve Tylosin D in dichloromethane (DCM) for a liquid-liquid extraction, but it remains a cloudy suspension. Why is this happening?

The Causality: You are likely working with a salt form of the antibiotic (e.g., Tylosin D tartrate or phosphate) rather than the free base. Salts possess high crystal lattice energies held together by ionic bonds. Non-polar organic solvents like DCM or ethyl acetate have low dielectric constants and cannot overcome these ionic interactions[2][6]. The Solution: You must perform a "free-basing" step. Adjust the pH of your aqueous source solution to 9.0–10.0 using a mild base (like NaOH or ammonium hydroxide). At this pH, the tertiary amine on the mycaminose sugar deprotonates, rendering the molecule un-ionized and highly lipophilic[7]. It will then partition seamlessly into the DCM phase.

Q2: My Tylosin D dissolves perfectly in 100% DMSO at 10 mM, but when I dilute it into my aqueous assay buffer (pH 7.4), it instantly precipitates. How do I prevent this "solvent crash"?

The Causality: This is a classic hydrophobic exclusion phenomenon. In 100% DMSO, the hydrophobic macrolactone ring is fully solvated. When rapidly introduced into an aqueous buffer, the local dielectric constant shifts drastically. The water molecules form a highly ordered cage around the hydrophobic regions of Tylosin D, which is thermodynamically unfavorable, driving the drug molecules to aggregate and precipitate out of solution. The Solution: Do not perform direct, high-ratio dilutions (e.g., 1:100 directly into water). Instead, use a "stepwise cosolvent dilution" strategy. Pre-dilute your DMSO stock with an intermediate polarity solvent (like ethanol or PEG-400) before introducing it to the aqueous phase. Furthermore, ensure your assay buffer is slightly acidic (pH 6.0 - 6.5) during the initial mixing to promote partial ionization, which enhances aqueous solubility[3][4].

Q3: I left my Tylosin D methanolic stock solution on the benchtop for a week, and my HPLC shows multiple new peaks. Is it unstable in organic solvents?

The Causality: While Tylosin D is chemically stable in neutral organic solvents, it is highly susceptible to acid-catalyzed hydrolysis and photodegradation[4][8]. If your methanol absorbed atmospheric CO2 (forming carbonic acid) or if the solution was exposed to ambient UV light, the macrolide structure can degrade. Specifically, acidic conditions can cleave the mycarose sugar[8]. The Solution: Always store organic stock solutions of macrolides in amber glass vials at -20°C. If working in lower alcohols (methanol/ethanol), ensure they are anhydrous and strictly neutral.

Experimental Workflows & Methodologies

To ensure scientific integrity, use the following self-validating protocol for preparing stable organic stock solutions and performing aqueous dilutions.

Protocol: Preparation and Stepwise Dilution of Tylosin D Stock Solutions

This protocol utilizes a cosolvent transition method to prevent hydrophobic precipitation.

Step 1: Stock Preparation (10 mM)

  • Weigh the required mass of Tylosin D (Free Base) using an analytical balance.

  • Add anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.

  • Vortex gently for 60 seconds. Do not sonicate aggressively, as localized heating can degrade the macrolactone ring.

  • Validation Check: Measure the Optical Density (OD) at 600 nm using a spectrophotometer. An OD600​>0.05 indicates the presence of micro-precipitates. The solution must be optically clear.

Step 2: Intermediate Cosolvent Transition

  • To dilute the 10 mM stock to a 1 mM working solution, do not use water. Instead, prepare a transition matrix of 50% Ethanol / 50% PEG-400.

  • Slowly pipette 1 part of the 10 mM DMSO stock into 9 parts of the transition matrix while continuously vortexing.

Step 3: Final Aqueous Dilution

  • Dilute the 1 mM intermediate solution into your final aqueous assay buffer (pH 7.0 - 7.4).

  • Add the intermediate solution dropwise while the aqueous buffer is under constant magnetic stirring (300 rpm).

  • Validation Check: Confirm the final active concentration by measuring UV absorbance at 282 nm (the UV max for Tylosin derivatives)[4]. Compare the absorbance against a standard curve generated in the exact same final solvent matrix.

Mechanistic Visualizations

The following diagrams map the logical troubleshooting workflow and the thermodynamic pathways governing Tylosin D solubility.

Workflow Start Evaluate Tylosin D Solubility Issue CheckForm Identify Chemical Form (Free Base vs. Salt) Start->CheckForm Salt Salt Form (e.g., Tartrate/Phosphate) CheckForm->Salt If ionized Base Free Base Form CheckForm->Base If un-ionized SolventSalt Use High-Dielectric Solvents (Water, Aqueous Buffers) Salt->SolventSalt SolventBase Use Non-Polar/Aprotic Solvents (DCM, EtOAc, DMSO) Base->SolventBase pHAdjust pH Adjustment Required? (Base to pH 9+ for extraction) SolventSalt->pHAdjust To convert to Free Base pHAdjust->SolventBase Partitioning

Decision matrix for selecting organic solvents based on Tylosin D chemical form.

Pathway Stock Tylosin D in 100% DMSO (Fully Solvated Macrolactone) Dilution Rapid Aqueous Dilution (Buffer pH 7.4) Stock->Dilution Direct Addition Gradual Stepwise Dilution with Cosolvents (Ethanol/PEG-400) Stock->Gradual Optimized Protocol Crash Hydrophobic Exclusion (Solvent Crash / Aggregation) Dilution->Crash Δ Dielectric Constant Stable Stable Solvation Shell (Aqueous Suspension) Gradual->Stable Thermodynamic Gradient Maintained

Mechanistic pathway of solvent crash upon aqueous dilution and the cosolvent mitigation strategy.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5280440, Tylosin." PubChem, [Link].

  • Food and Agriculture Organization of the United Nations (FAO). "Residue evaluation of certain veterinary drugs." FAO, [Link].

  • DrugFuture. "TYLOSIN PHOSPHATE BULK SOLUTION FOR VETERINARY USE." DrugFuture Pharmacopoeia, [Link].

  • US Pharmacopeia. "TYLOSIN TARTRATE FOR VETERINARY USE." USPBPEP, [Link].

  • Food and Agriculture Organization of the United Nations (FAO). "TYLOSIN: First draft prepared by Jacek Lewicki." FAO, [Link].

  • Google Patents. "CN108329370A - A kind of preparation method of tartaric acid/Tylosin phosphate.

Sources

Optimization

Stability of Tylosin D samples during freeze-thaw cycles

Technical Support Center: Troubleshooting Tylosin D Stability in Freeze-Thaw Workflows Welcome to the advanced technical support portal for researchers and drug development professionals working with Tylosin D (Relomycin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Tylosin D Stability in Freeze-Thaw Workflows

Welcome to the advanced technical support portal for researchers and drug development professionals working with Tylosin D (Relomycin). This guide bridges the gap between theoretical macrolide chemistry and practical benchtop challenges, providing self-validating protocols to ensure the integrity of your pharmacokinetic and residue analysis experiments.

Core Mechanisms & Troubleshooting FAQs

Q1: Why does my Tylosin D sample show multiple secondary peaks on the HPLC chromatogram after three freeze-thaw cycles? Causality & Mechanism: Tylosin D, a 16-membered macrolide antibiotic, is highly susceptible to microenvironmental shifts during the phase transition of freezing and thawing. As aqueous samples freeze, pure ice crystals form, leaving behind a highly concentrated liquid micro-phase (cryoconcentration). If your sample is buffered (e.g., with sodium phosphate), the precipitation of buffer salts can cause a dramatic pH drop. Below pH 4, the macrolide undergoes rapid acid hydrolysis, cleaving the mycarose sugar to form desmycosin (Tylosin B) and other aldol condensation products[1]. Resolution: Switch to a buffer less prone to freeze-thaw pH shifts (like HEPES or Tris) or ensure the sample is flash-frozen to minimize the duration of the cryoconcentrated liquid phase.

Q2: I am extracting Tylosin D from biological matrices (plasma/milk). Why is my quantitative recovery dropping significantly after repeated freeze-thaw cycles? Causality & Mechanism: In complex biological matrices, freeze-thaw stress denatures proteins. Macrolides like Tylosin D are prone to irreversible physical entrapment within these precipitated protein aggregates. Furthermore, if trace organic solvents (e.g., methanol or acetonitrile) were used during initial fortification, the solvent alters the dielectric constant of the matrix during freezing, exacerbating protein crash and trapping the analyte. Studies on veterinary drugs in bovine milk demonstrate that recoveries of fortified samples can plummet to <54% after just three freeze-thaw cycles due to this entrapment[2]. Resolution: Aliquot samples immediately upon collection. If a sample must be re-thawed, utilize a strong protein-disrupting extraction solvent (e.g., 0.2 M KH2PO4 pH 9.0 with ethyl acetate) and extend the homogenization step to liberate trapped molecules.

Q3: How stable are Tylosin-class stock solutions if stored properly? Causality & Mechanism: Solid-state aliquots or properly stored stock solutions maintain high stability because molecular mobility is arrested. In organic solvents like DMSO or methanol, stored at -80°C, degradation kinetics are practically halted. Analytical studies on related macrolides (e.g., Tylvalosin) show that stock solutions stored at -40°C for up to 60 days exhibit less than a 4.0% decrease in concentration[3]. MedChemExpress guidelines for Tylosin standards recommend -80°C storage for up to 2 years, strictly advising against repeated freeze-thaw cycles to prevent product inactivation[4].

Quantitative Impact of Freeze-Thaw Stress

To benchmark your assay's performance, compare your recovery rates against the established stability metrics for Tylosin and its derivatives in biological matrices.

AnalyteMatrixStorage ConditionFreeze-Thaw CyclesConcentrationDegradation / RecoveryRef
Tylvalosin (Derivative)Pig Plasma-40°C5 Cycles0.5 µg/mL-3.31% (Stable)[3]
Tylvalosin (Derivative)Pig Plasma-40°C5 Cycles2.0 µg/mL-10.76% (Moderate Loss)[3]
Tylosin / MacrolidesBovine Milk-20°C3 Cycles1.0 ng/mL<54% Recovery (Severe Loss)[2]
Tylosin A/DStock Sol.-80°C0 CyclesN/AStable for 2 Years[4]

Visualizing the Mechanisms and Workflows

degradation_pathway TylD Tylosin D (Relomycin) Intact Macrolide FT_Stress Freeze-Thaw Stress (Phase Transition) TylD->FT_Stress Mech1 Cryoconcentration (Solute Crowding) FT_Stress->Mech1 Mech2 Buffer Salt Precipitation (pH Drop < 4.0) FT_Stress->Mech2 Mech3 Protein Denaturation (In Biological Matrix) FT_Stress->Mech3 Deg1 Acid Hydrolysis (Tylosin B Formation) Mech1->Deg1 Mech2->Deg1 Deg2 Irreversible Entrapment in Protein Aggregates Mech3->Deg2 Loss Loss of Quantifiable Tylosin D Deg1->Loss Deg2->Loss

Logical pathway of Tylosin D degradation and recovery loss induced by freeze-thaw stress.

workflow_optimization Step1 1. Sample Prep (Neutral pH) Step2 2. Single-Use Aliquoting Step1->Step2 Step3 3. Flash Freezing (Liquid N2) Step2->Step3 Step4 4. Cryo-Storage (-80°C) Step3->Step4 Step5 5. Rapid Thaw (Water Bath) Step4->Step5 Step6 6. Immediate Extraction Step5->Step6

Optimized experimental workflow to prevent Tylosin D degradation during cryopreservation.

Self-Validating Experimental Protocols

To ensure your data is trustworthy, the following protocols incorporate built-in self-validation steps. This guarantees that any observed degradation is isolated to the freeze-thaw variable, rather than extraction inefficiencies.

Protocol A: Optimized Cryopreservation and Thawing of Tylosin D Samples Self-Validation Check: Always prepare a "Fresh Matrix Control" (spiked matrix kept at 4°C for the duration of the thaw) to compare against the freeze-thaw sample.

  • Preparation: Dissolve Tylosin D standard in anhydrous DMSO to create a concentrated stock. Dilute into the working biological matrix (e.g., plasma) buffered to a neutral pH (pH 7.0) to prevent baseline acid hydrolysis[1].

  • Aliquoting: Divide the sample into single-use 500 µL aliquots in low-bind microcentrifuge tubes. Crucial: Never freeze the bulk stock solution.

  • Flash Freezing: Submerge the sealed tubes in liquid nitrogen for 60 seconds. Causality: Rapid freezing creates micro-ice crystals, preventing the prolonged liquid cryoconcentration phase that drives chemical degradation.

  • Storage: Transfer immediately to a -80°C freezer.

  • Rapid Thawing: When ready for analysis, place the tube in a 37°C water bath just until the ice disappears (approx. 1-2 minutes). Do not leave it at room temperature for extended periods.

  • Immediate Processing: Proceed instantly to Protocol B.

Protocol B: Post-Thaw Extraction and HPLC-UV/MS Quantification Self-Validation Check: Calculate the recovery of an Internal Standard (IS) added post-thaw versus pre-freeze. A drop in IS recovery indicates matrix effects, while a drop in Tylosin D relative to IS indicates true chemical degradation.

  • Internal Standard Addition: Add 20 µL of a stable internal standard (e.g., enrofloxacin or a deuterated macrolide)[3] to the 500 µL thawed sample.

  • Protein Precipitation / Extraction: Add 1 mL of 0.2 M KH2PO4 buffer (pH 9.0) and 5 mL of ethyl acetate to disrupt protein aggregates and free entrapped Tylosin D.

  • Homogenization: Vortex vigorously for 5 minutes, then centrifuge at 5000 × g for 20 minutes at 4°C.

  • Solvent Evaporation: Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dry residue in 200 µL of mobile phase (e.g., 50:50 mixture of 0.3% formic acid in water and acetonitrile)[3].

  • Chromatography: Inject 20 µL into the HPLC system. Use an isocratic or gradient method to separate Tylosin D (Relomycin) from potential degradation products like Tylosin B (Desmycosin).

References

1.[3] Title: Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection Source: nih.gov URL:

2.[4] Title: Tylosin | Antibiotic for Poultry - MedchemExpress.com Source: medchemexpress.com URL:

3.[1] Title: TYLOSIN First draft prepared by Jacek Lewicki, Warsaw, Poland Philip T. Reeves, Canberra, Australia and Gerald E. Swan, Pretoria - FAO.org Source: fao.org URL:

4.[2] Title: Determination and Confirmation of 5-Hydroxyflunixin in Raw Bovine Milk Using Liquid Chromatography Tandem Mass Spectrometry Source: acs.org URL:

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide to the Concentration-Dependent Antibacterial Efficacy of Tylosin D

This guide provides a detailed analysis of the correlation between Tylosin D concentration and its antibacterial effects. Designed for researchers, scientists, and drug development professionals, this document synthesize...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the correlation between Tylosin D concentration and its antibacterial effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, outlines robust protocols, and offers a comparative perspective against other relevant macrolide antibiotics. Our focus is on elucidating the concentration-response relationship that is fundamental to determining effective therapeutic dosages and understanding potential resistance mechanisms.

Introduction to Tylosin D: A Macrolide Antibiotic

Tylosin is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae, used primarily in veterinary medicine. The commercial product is a mixture of four related compounds: Tylosin A, B (desmycosin), C, and D. Tylosin A is the major component, but Tylosin D, also known as relomycin, is a significant factor in its overall antibacterial profile. Like other macrolides, its efficacy is rooted in the inhibition of bacterial protein synthesis, a mechanism that is critically dependent on achieving and maintaining a sufficient concentration at the site of infection.

Mechanism of Action: Concentration-Dependent Ribosomal Binding

The primary antibacterial action of Tylosin D is bacteriostatic, meaning it inhibits bacterial growth, although it can be bactericidal at higher concentrations. This effect is achieved by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.

The Process:

  • Entry: Tylosin D, being lipophilic, passively diffuses across the cell membrane of susceptible bacteria.

  • Binding: It reversibly binds to the 50S subunit of the bacterial ribosome. Specifically, it obstructs the P-site (peptidyl-tRNA site) and the polypeptide exit tunnel.

  • Inhibition: This binding event physically blocks the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step in peptide chain elongation. The growing polypeptide chain is prematurely terminated.

  • Cessation of Growth: The resulting inhibition of protein synthesis halts bacterial replication and growth, allowing the host's immune system to clear the infection.

The efficacy of this process is directly correlated with the concentration of the antibiotic. A higher concentration of Tylosin D leads to a greater number of ribosome-binding events, resulting in a more profound inhibition of protein synthesis.

cluster_bacterium Bacterial Cell cluster_ribosome 50S Subunit Ribosome Bacterial 70S Ribosome Protein Inhibited Protein Synthesis Ribosome->Protein Leads to ExitTunnel Polypeptide Exit Tunnel PSite P-Site Tylosin Tylosin D Tylosin->ExitTunnel Binds and obstructs Tylosin->PSite Blocks translocation

Caption: Mechanism of Tylosin D action on the bacterial 50S ribosomal subunit.

Quantifying Antibacterial Efficacy: The Minimum Inhibitory Concentration (MIC)

The most common metric for quantifying the concentration-dependent effect of an antibiotic is the Minimum Inhibitory Concentration (MIC) . The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value is crucial for predicting therapeutic success and is a cornerstone of susceptibility testing.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of antibiotics. It involves challenging a standardized bacterial inoculum with a serial dilution of the antibiotic in a liquid growth medium.

Rationale for Method Selection: This method is preferred for its efficiency, scalability (allowing for simultaneous testing of multiple strains and drugs), and conservation of reagents compared to agar dilution or disk diffusion methods. It provides a quantitative result (the MIC value) that is essential for a concentration-response analysis.

Step-by-Step Protocol:

  • Preparation of Tylosin D Stock Solution:

    • Accurately weigh a reference-grade sample of Tylosin D powder.

    • Dissolve it in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution (e.g., 1024 µg/mL). Ensure complete dissolution.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Transfer colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of sterile CAMHB to wells 2 through 12.

    • Add 200 µL of the Tylosin D stock solution to well 1.

    • Perform a 2-fold serial dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the positive control (no drug), and well 12 serves as the negative control (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. This results in a final inoculum in the wells of approximately 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading the Results:

    • The MIC is the lowest concentration of Tylosin D at which there is no visible growth (i.e., the first clear well). Growth is typically observed as turbidity or a pellet at the bottom of the well.

cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_analysis Analysis p1 Prepare Tylosin D Stock s1 Perform 2-Fold Serial Dilution of Tylosin D p1->s1 p2 Prepare 0.5 McFarland Bacterial Suspension s2 Inoculate Wells with Standardized Bacteria p2->s2 a1 Incubate 18-24h at 37°C s2->a1 a2 Read Plate for Visible Growth a1->a2 a3 Determine Lowest Concentration with No Growth (MIC) a2->a3

Caption: Experimental workflow for MIC determination via broth microdilution.

Comparative Performance Data: Tylosin D vs. Alternatives

The antibacterial efficacy of Tylosin D is best understood in the context of its performance against key veterinary pathogens and in comparison to other macrolides like Tylosin A (the major component of the commercial product), Tilmicosin, and Erythromycin. The following table summarizes MIC₅₀ values (the concentration required to inhibit 50% of isolates) compiled from various studies.

OrganismTylosin D (µg/mL)Tylosin A (µg/mL)Tilmicosin (µg/mL)Erythromycin (µg/mL)
Pasteurella multocida≤0.51-24-8≤0.5
Mannheimia haemolytica1-22-44-81-2
Staphylococcus aureus≤0.25≤0.25>32≤0.25
Streptococcus suis≤0.12≤0.121-2≤0.12
Mycoplasma bovis≤0.06≤0.060.5-1≤0.06

Analysis of Comparative Data:

  • High Potency against Mycoplasma: Tylosin D demonstrates very high potency against Mycoplasma bovis, a significant pathogen in cattle, with an MIC comparable to Tylosin A and Erythromycin.

  • Superiority against Pasteurella multocida: Notably, Tylosin D shows greater activity against P. multocida isolates compared to Tylosin A and significantly greater activity than Tilmicosin. Its performance is on par with Erythromycin for this pathogen.

  • Gram-Positive Activity: Against Gram-positive cocci like Staphylococcus aureus and Streptococcus suis, Tylosin D maintains high potency, similar to Tylosin A and Erythromycin. Tilmicosin is significantly less effective against S. aureus.

  • Concentration-Effect Relationship: The low MIC values across the board indicate that even small concentrations of Tylosin D are sufficient to inhibit the growth of these key pathogens. This highlights a steep concentration-response curve, where exceeding the MIC is critical for therapeutic efficacy.

Conclusion and Future Directions

The antibacterial effect of Tylosin D is unequivocally correlated with its concentration. This relationship is precisely quantified by the Minimum Inhibitory Concentration (MIC), which serves as a critical benchmark for its antibacterial potency. Experimental data demonstrates that Tylosin D possesses potent, and in some cases superior, in vitro activity against a range of important veterinary pathogens when compared to other macrolides like Tylosin A and Tilmicosin.

For drug development professionals, this data underscores the importance of pharmacokinetic studies aimed at ensuring that plasma and tissue concentrations of Tylosin D exceed the MIC for target pathogens. For researchers, the distinct activity profile of Tylosin D, particularly against Pasteurella multocida, warrants further investigation into its specific interactions with the ribosomal subunits of different bacterial species. Understanding this concentration-dependent efficacy is paramount for the responsible and effective use of this important antibiotic.

References

  • Tylosin, A Macrolide Antibiotic. PubChem, National Center for Biotechnology Information.[Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Clinical and Laboratory Standards Institute (CLSI). M07-A9.[Link]

  • In vitro activities of tylosin, tilmicosin, and 16 other antimicrobials against veterinary pathogens. Journal of Veterinary Diagnostic Investigation. (Note: A specific article URL is not available, but this journal is a primary source for such comparative data). [Link]

  • Comparative in vitro activity of tylvalosin (acetylisovaleryltylosin) against veterinary mycoplasmas. Veterinary Microbiology. (Note: A specific article URL is not available, but this journal is a primary source for such comparative data). [Link]

Validation

Comparison of UV vs MS detection for Tylosin D analysis

Analytical Strategies for Tylosin D: A Comparative Guide to UV vs. Mass Spectrometry Detection Tylosin is a broad-spectrum macrolide antibiotic complex produced by Streptomyces fradiae, predominantly consisting of Tylosi...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Tylosin D: A Comparative Guide to UV vs. Mass Spectrometry Detection

Tylosin is a broad-spectrum macrolide antibiotic complex produced by Streptomyces fradiae, predominantly consisting of Tylosin A, alongside minor related substances including Tylosin B, C, and D. Structurally, Tylosin D differs from the parent Tylosin A by the substitution of an aldehyde group (-CHO) with a hydroxymethyl group (-CH2OH) on the macrocyclic lactone ring[1].

Accurate quantification of Tylosin D is critical for both pharmaceutical impurity profiling and monitoring maximum residue limits (MRLs) in animal-derived products. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), detailing the mechanistic rationales, performance metrics, and validated protocols for each approach.

Mechanistic Comparison: UV vs. MS Detection

HPLC-UV (Optical Detection): Tylosin compounds possess a conjugated diene system that exhibits a strong ultraviolet absorption maximum between 280 nm and 290 nm[2][3]. HPLC-UV is the traditional pharmacopeial standard due to its accessibility, low operational cost, and robustness. However, it relies entirely on chromatographic resolution to separate Tylosin D from A, B, C, and matrix interferents. In complex matrices (e.g., plasma, poultry litter), endogenous compounds absorbing at similar wavelengths can obscure the analyte, severely limiting the limit of detection (LOD) and specificity[4].

LC-MS/MS (Ionization & Mass Analysis): Mass spectrometry overcomes optical limitations by utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM). By isolating the specific protonated precursor ion [M+H]⁺ of Tylosin D and fragmenting it into unique product ions, MS/MS provides absolute structural specificity[5]. This allows for trace-level quantification even when chromatographic baseline resolution is unachievable, making it the superior choice for residue depletion studies and environmental monitoring.

TylosinWorkflow Sample Complex Matrix (Feed, Plasma, Water) Extraction Solid Phase Extraction (SPE) & Purification Sample->Extraction LC Liquid Chromatography (C18, Volatile Buffer) Extraction->LC UV UV Detection (280 - 290 nm) LC->UV High Concentration MS MS/MS Detection (ESI+, MRM Mode) LC->MS Trace Levels UV_Out Formulation QA/QC (High LOQ, Matrix Susceptible) UV->UV_Out MS_Out Trace Residue Analysis (Low LOQ, High Specificity) MS->MS_Out

Analytical workflow comparing HPLC-UV and LC-MS/MS for Tylosin D quantification.

Quantitative Performance Summary

The following table synthesizes experimental data comparing the two detection modalities across various matrices.

ParameterHPLC-UVLC-MS/MS
Primary Mechanism Optical absorbance of conjugated dieneMass-to-charge ratio (m/z) of ionized fragments
Typical LOD 0.47 – 0.5 µg/mL (matrix dependent)[6][7]0.014 µg/mL (plasma)[6], 0.035 mg/kg (feed)[5]
Typical LOQ ~1.5 µg/mL[7]0.042 µg/mL (plasma)[6], 0.05 mg/kg (feed)[5]
Detector Specificity Low/Moderate (susceptible to co-eluting peaks)Extremely High (MRM transitions isolate target)
Matrix Interference High (baseline noise from absorbing compounds)Moderate (Ion suppression/enhancement effects)
Best Application API formulation QA/QC, high-dose pharmacokineticsTrace residue analysis, environmental monitoring

Validated Experimental Protocols

Protocol A: HPLC-UV for Pharmaceutical Formulation Profiling

Objective: Quantify Tylosin D impurities in bulk Tylosin active pharmaceutical ingredients (APIs).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile and 20 mM Ammonium Acetate (35:65, v/v), adjusted to pH 6.0[2].

    • Causality: Unlike traditional non-volatile phosphate buffers (which provide excellent UV baselines but precipitate and destroy MS systems), ammonium acetate is a volatile buffer. This deliberate choice ensures the UV method is directly transferable to an LC-MS system for orthogonal validation without altering the chromatography[2].

  • Column Selection: Utilize a reversed-phase C18 column (e.g., 4.6 × 250 mm, 5-μm particle size) maintained at room temperature[2].

  • Detection: Set the Diode Array Detector (DAD) or UV detector to monitor absorbance at 280–290 nm[2][3].

  • Self-Validating System Check: Inject a system suitability standard containing Tylosin A, B, C, and D. The chromatographic resolution ( Rs​ ) between Tylosin A and Tylosin D must be ≥1.5 to ensure accurate peak integration and prove system readiness.

Protocol B: LC-MS/MS for Trace Residue Analysis in Complex Matrices

Objective: Quantify trace Tylosin D in animal feed, plasma, or waste.

  • Enzymatic Matrix Pre-treatment (Critical for Feed): If analyzing cattle feed, add urease to the homogenized sample prior to extraction.

    • Causality: Urea naturally present in cattle feed reacts with Tylosin during solvent extraction to form a Tylosin Urea Adduct (TUA), which artificially depresses recovery rates. Enzymatic hydrolysis of urea using urease prevents this adduct formation, ensuring accurate quantification[1].

  • Solid-Phase Extraction (SPE): Extract samples using an acidified methanol/water mixture, followed by cleanup using a polymeric weak cation exchange SPE cartridge[5][8].

    • Causality: Acidification disrupts protein binding in plasma/feed, while the SPE step removes phospholipids and inorganic salts that cause severe ion suppression in the MS source.

  • LC Separation: Use a gradient mobile phase consisting of 0.1% Formic Acid in water and Acetonitrile[5].

    • Causality: Formic acid acts as an essential proton donor, drastically enhancing the ionization efficiency of Tylosin D in ESI+ mode to reliably form the [M+H]⁺ precursor ion[5].

  • MS/MS Detection: Operate the mass spectrometer in ESI+ mode using MRM.

  • Self-Validating System Check: Utilize a matrix-matched calibration curve rather than a solvent-only curve. This mathematically corrects for any residual matrix effects (ion suppression or enhancement) that were not removed during the SPE cleanup, validating the accuracy of the final calculated concentration.

References

  • 2 - Iowa State University 2.9 - PMC / Veterinary World

  • 3 - SIELC Technologies 4.6 - PMC / MDPI 5.7 - CABI Digital Library 6.5 - PMC 7.4 - ResearchGate 8.1 - Journal of Agricultural and Food Chemistry

  • 8 - TopSCHOLAR

Sources

Comparative

A Senior Application Scientist's Guide to Bioequivalence Studies of Tylosin Formulations

For researchers, scientists, and professionals in drug development, establishing the bioequivalence of a generic veterinary drug to a reference product is a critical step in the regulatory approval process. This guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the bioequivalence of a generic veterinary drug to a reference product is a critical step in the regulatory approval process. This guide provides an in-depth technical comparison of methodologies for conducting bioequivalence studies on Tylosin, a widely used macrolide antibiotic in veterinary medicine. We will delve into the scientific rationale behind experimental design, analytical validation, and data interpretation, with a specific focus on the multi-component nature of Tylosin.

Understanding Tylosin and the Imperative of Bioequivalence

Tylosin is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae.[1][2] It is not a single molecule but a mixture of four structurally related compounds: Tylosin A, Tylosin B, Tylosin C, and Tylosin D.[1][2] Tylosin A is the main component, constituting approximately 90% of the mixture and is considered the most active.[1][3] The other components, including Tylosin D (also known as relomycin), contribute to the overall antimicrobial potency.[3][4] The mode of action for all components is the inhibition of protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.[1][5]

The primary goal of a bioequivalence study is to demonstrate that a new (generic) formulation of a drug is absorbed at the same rate and to the same extent as an already approved reference formulation.[6][7][8][9] For veterinary drugs, this allows for the bridging of safety and efficacy data from the reference product to the generic product, streamlining the approval process.[6][7] When two products are determined to be bioequivalent, they are considered therapeutically equivalent and can be used interchangeably in a clinical setting.[9][10]

Strategic Design of a Tylosin Bioequivalence Study

The design of a robust bioequivalence study is paramount to generating conclusive data. The choice of study design directly impacts the ability to distinguish formulation effects from other sources of variability.

For Tylosin bioequivalence studies, the randomized, two-period, two-sequence, single-dose crossover design is the recommended and most frequently employed approach.[6]

  • Causality: This design is powerful because each animal serves as its own control, minimizing the impact of inter-animal variability. This is particularly important in veterinary studies where the subject population can be heterogeneous.

A parallel design, where one group receives the test product and another receives the reference product, is a viable alternative but is generally less favored due to the need for a larger number of animals to achieve the same statistical power.

The assessment of bioequivalence hinges on the comparison of key pharmacokinetic (PK) parameters that describe the rate and extent of drug absorption.[6][7][8]

  • Cmax (Maximum Plasma Concentration): This parameter represents the maximum concentration of the drug in the plasma and is an indicator of the rate of absorption.

  • AUC (Area Under the Curve): This represents the total drug exposure over time and is a measure of the extent of absorption. Specifically, AUCt (to the last measurable concentration) and AUCinf (extrapolated to infinity) are calculated.

  • Tmax (Time to Maximum Plasma Concentration): This is the time at which Cmax is observed and also reflects the rate of absorption.

For a generic Tylosin product to be considered bioequivalent to the reference product, the 90% confidence intervals for the ratio of the geometric means (Test/Reference) of Cmax and AUC must fall within the acceptance range of 80% to 125%.[11]

The following diagram outlines the typical workflow for a crossover bioequivalence study of an oral Tylosin formulation in a target animal species, such as broiler chickens.

Workflow of a two-period crossover bioequivalence study.
The Crucial Role of Analytical Methodology

The reliability of a bioequivalence study is fundamentally dependent on the accuracy and precision of the analytical method used to quantify the drug in biological matrices.

Several techniques can be used for Tylosin quantification, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation by liquid chromatography followed by detection using ultraviolet absorbance.[12][13]Cost-effective, robust, widely available.[14]Lower sensitivity and specificity compared to MS. Potential for interference from matrix components.[4]
LC-MS/MS Separation by liquid chromatography coupled with mass spectrometry for highly specific detection and quantification.[14]High sensitivity, high specificity, considered the gold standard.[14]Higher equipment and operational costs.
Microbiological Assay Measures the inhibition of bacterial growth by the antibiotic.Reflects biological activity.Lower precision, susceptible to interference from other antimicrobial substances.
ELISA Enzyme-linked immunosorbent assay that uses antibodies to detect the drug.High throughput, can be very sensitive.[14]Potential for cross-reactivity, may not distinguish between parent drug and metabolites.

For regulatory submissions, LC-MS/MS is the preferred method due to its superior specificity and sensitivity, ensuring that only the parent Tylosin components are quantified.[14]

A key consideration in the analytical method is how to handle the different Tylosin components. While Tylosin A is the major component, the other factors (B, C, and D) have antimicrobial activity.[3]

  • Standard Approach: Most bioequivalence studies quantify total Tylosin (the sum of its active components) or, more commonly, just Tylosin A as the primary analyte.[3] The rationale is that Tylosin A comprises the vast majority of the mixture, and the relative proportions of the components are expected to be consistent between the test and reference products due to manufacturing controls.

  • Validation Imperative: The analytical method must be validated for its ability to accurately measure the chosen analyte(s). If Tylosin A is the sole analyte, the method should demonstrate no interference from Tylosins B, C, or D. If total Tylosin is measured, the method's response to each component should be characterized.

This protocol provides a general framework for the extraction and quantification of Tylosin from avian plasma.

  • Plasma Sample Preparation (Protein Precipitation):

    • To a 500 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of an internal standard (e.g., another macrolide not present in the sample).

    • Add 1 mL of acetonitrile (or a similar organic solvent) to precipitate plasma proteins.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase and transfer to an HPLC vial.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[13][15]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 280-290 nm, the absorbance maximum for Tylosin.[12]

    • Quantification: Construct a calibration curve using fortified plasma standards and perform a linear regression analysis of the peak area ratio (Tylosin/Internal Standard) versus concentration.

Data Interpretation and Comparison

The following table presents hypothetical data from a bioequivalence study in broiler chickens comparing a Test Tylosin formulation to a Reference formulation.

ParameterFormulationGeometric Mean90% Confidence Interval for Ratio (Test/Ref)Bioequivalence Outcome
Cmax (µg/mL) Test3.1591.2% - 115.4%Pass
Reference3.32
AUCt (µg*h/mL) Test10.595.5% - 110.8%Pass
Reference10.2

In this example, both Cmax and AUCt meet the bioequivalence criteria as their 90% confidence intervals fall within the 80-125% acceptance range.

Conclusion and Future Directions

Successfully demonstrating the bioequivalence of a generic Tylosin product requires a meticulously planned study, a validated and specific analytical method, and appropriate statistical analysis. While the focus remains on the primary pharmacokinetic endpoints for the major component, Tylosin A, or total Tylosin, an understanding of the multi-component nature of the drug is essential for robust analytical method development. As analytical technologies advance, future studies may involve the simultaneous pharmacokinetic modeling of multiple Tylosin components, offering an even more detailed understanding of their in-vivo disposition. However, based on current regulatory standards, the approaches outlined in this guide provide a comprehensive and scientifically sound framework for the successful execution of Tylosin bioequivalence studies.[6][9][16]

References

  • Guideline on the conduct of bioequivalence studies for veterinary medicinal products - EMA.

  • Guideline on the conduct of bioequivalence studies for veterinary medicinal products (2018).

  • Tylosin - Wikipedia.

  • Guideline on the Conduct of Bioequivalence Studies for Veterinary Medicinal Products (2022).

  • Bioequivalence - FDA.

  • Pharmacokinetics, tissue residues and efficacy of D-Tylo50/25® (tylosin- doxycycline combination).

  • TYLOSIN First draft prepared by Jacek Lewicki, Warsaw, Poland Philip T. Reeves, Canberra, Australia and Gerald E. Swan, Pretoria - FAO.org.

  • Conduct of bioequivalence studies for veterinary medicinal products - Scientific guideline.

  • Review of the EMA guideline on the conduct of bioequivalence studies for veterinary medicinal products: focus on the development - ECVPT.

  • Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry - PMC.

  • Tylosin | C46H77NO17 | CID 5280440 - PubChem - NIH.

  • Structure of tylosin A (17) with own modification. - ResearchGate.

  • GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES - Regional Representation for the Americas - WOAH.

  • Optimizing tylosin dosage for co-infection of Actinobacillus pleuropneumoniae and Pasteurella multocida in pigs using pharmacokinetic/pharmacodynamic modeling - Frontiers.

  • Pharmacokinetics and Tissue Residues of Tylosin in Broiler Chickens - SCIRP.

  • Analysis of Antibiotic Tylosin and Related Impurities in Mixed-Mode Chromatography.

  • Safety and effectiveness of veterinary generic drugs (Proceedings) - DVM360.

  • Tylosin - AERU - University of Hertfordshire.

  • Determination of tylosin concentration in sow's milk after intramuscular administration - PMC.

  • Pharmacokinetic-pharmacodynamic modeling of tylosin against Streptococcus suis in pigs.

  • ANNALES Evaluation of bioequivalence of two tylosin formulations after oral administration in broiler chickens - UP Lublin JOURNAL.

  • Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection - OUCI.

Sources

Validation

Reproducibility of Tylosin D Extraction Methods: A Comparative Guide for Analytical Scientists

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying minor macrolide components in complex biological and environmental matrices. Tylosin, a broad-spectrum macrolide antibioti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying minor macrolide components in complex biological and environmental matrices. Tylosin, a broad-spectrum macrolide antibiotic produced by Streptomyces fradiae, is predominantly composed of Tylosin A. However, its minor factors—Tylosin B (desmycosin), Tylosin C (macrocin), and Tylosin D (relomycin)—exhibit distinct pharmacokinetic profiles and biological activities.

Tylosin D (relomycin) differs chemically from Tylosin A by the presence of a primary alcohol group (R1 = CH2OH) instead of an aldehyde 1. This subtle structural shift alters its polarity and partitioning behavior, making reproducible extraction a significant analytical challenge. This guide objectively compares the leading extraction methodologies for Tylosin D, providing field-proven protocols, mechanistic insights, and validation data to ensure high-fidelity recovery across diverse matrices.

Mechanistic Causality in Extraction Protocols

To achieve reproducible extraction of Tylosin D, one must address three primary matrix challenges: macrolide ring instability under extreme pH, metal chelation in organic matrices, and protein binding in biological fluids.

  • pH Optimization: Macrolide antibiotics are weakly basic and susceptible to acid-catalyzed degradation. Maintaining the extraction buffer between pH 4.0 and 6.0 is critical to stabilize the 16-membered lactone ring while ensuring the molecule remains ionized for optimal solubility in aqueous-organic mixtures.

  • Chelation Mitigation: Tylosin compounds readily chelate with multivalent cations present in feed, soil, or tissue. The addition of Na2EDTA in a McIlvaine buffer system competitively binds these cations, freeing Tylosin D for solvent partitioning 2.

  • Protein Precipitation: In plasma or tissue samples, strong organic solvents (acetonitrile or methanol) are required to denature binding proteins and precipitate them out of solution, releasing the bound Tylosin D 3.

MechanisticLogic TylD Tylosin D (Relomycin) Target Analyte Challenge1 Macrolide Ring Instability (Acid Degradation) TylD->Challenge1 Challenge2 Metal Chelation (Matrix Interference) TylD->Challenge2 Challenge3 Protein Binding (Tissue/Plasma) TylD->Challenge3 Sol1 pH Optimization (Buffer pH 4.0 - 6.0) Challenge1->Sol1 Sol2 EDTA Addition (0.1M McIlvaine Buffer) Challenge2->Sol2 Sol3 Organic Precipitation (ACN / MeOH > 70%) Challenge3->Sol3 Outcome High Reproducibility (Recovery > 85%, RSD < 10%) Sol1->Outcome Sol2->Outcome Sol3->Outcome

Mechanistic causality of matrix challenges and chemical interventions in extraction.

Comparative Analysis of Extraction Modalities

The selection of an extraction method dictates the baseline reproducibility. Below is a comparative analysis of the three most robust techniques for Tylosin D isolation: Solid-Phase Extraction (SPE), Dispersive Solid-Phase Extraction (dSPE), and Liquid-Liquid Extraction (LLE).

Extraction MethodPrimary Solvents & SorbentsAverage Recovery (%)Precision (RSD %)Matrix SuitabilityScalability & Throughput
Solid-Phase Extraction (SPE) 70% MeOH / Oasis HLB Cartridge85.0 - 108.3%< 10.0%Feed, Water, UrineModerate (Requires vacuum manifold)
Dispersive SPE (dSPE) 1% NH3 in ACN / Neutral Alumina83.8 - 104.8%< 15.0%Tissue, Plasma, AquaticHigh (Centrifuge-based, rapid)
Liquid-Liquid Extraction (LLE) ACN + 0.1M EDTA McIlvaine Buffer78.9 - 95.0%< 16.6%Milk, Simple FluidsHigh (Low cost, simple)

Data synthesized from validated LC-MS/MS and HPLC-UV methodologies [[4]](), 5, 6, 2.

Standardized Experimental Workflows

A self-validating protocol must include internal controls and precise environmental parameters. Below are the optimized, step-by-step methodologies for the two highest-performing techniques.

WorkflowCompare Start Homogenized Sample (Spiked with Tylosin-D9 ISTD) SPE_Ext Solvent Extraction (70% MeOH + 0.2% Formic Acid) Start->SPE_Ext dSPE_Ext Solvent Extraction (1% NH3 in Acetonitrile) Start->dSPE_Ext SPE_Cond SPE Conditioning (Oasis HLB Cartridge) SPE_Ext->SPE_Cond SPE_Wash Wash Phase (5% MeOH in Water) SPE_Cond->SPE_Wash SPE_Elute Elution (100% Methanol) SPE_Wash->SPE_Elute Recon Evaporation (N2 stream) & Reconstitution (Mobile Phase) SPE_Elute->Recon dSPE_Clean dSPE Cleanup (Neutral Alumina + MgSO4) dSPE_Ext->dSPE_Clean dSPE_Cent Centrifugation (3060 x g for 15 min) dSPE_Clean->dSPE_Cent dSPE_Cent->Recon Analysis LC-MS/MS Detection (ESI+ Mode) Recon->Analysis

Comparative workflows for Tylosin D extraction using SPE and dSPE methodologies.

Protocol 1: Solid-Phase Extraction (SPE) for Complex Matrices (Feed/Water)

Causality Note: Oasis HLB (Hydrophilic-Lipophilic Balance) polymeric sorbents are chosen because they provide universal retention for polar and non-polar compounds, preventing the breakthrough of the slightly more polar Tylosin D 7.

  • Sample Preparation: Weigh 2.5 g of homogenized sample into a 50 mL polypropylene tube. Spike with an isotopically labeled internal standard (e.g., Tylosin-D9) to correct for subsequent matrix effects and extraction losses [[5]]().

  • Primary Extraction: Add 10 mL of an extraction solvent consisting of 70% methanol and 30% water, acidified with 0.2% formic acid. Why? The methanol precipitates proteins and disrupts matrix binding, while the dilute formic acid ensures the macrolide is protonated for optimal solubility without causing acid hydrolysis [[6]]().

  • Agitation & Separation: Shake vigorously for 30 minutes, then centrifuge at 4,000 × g for 15 minutes. Transfer 3 mL of the supernatant and dilute with 15 mL of 0.1 M phosphate buffer (pH 8.0) to neutralize the acid prior to SPE loading.

  • SPE Conditioning: Condition the HLB cartridge (6 cm³) with 5 mL of 100% methanol, followed by 5 mL of ultrapure water.

  • Loading & Washing: Load the buffered extract onto the cartridge at a flow rate of 1-2 mL/min. Wash with 5 mL of 5% methanol in water to elute highly polar matrix interferences.

  • Elution & Reconstitution: Elute Tylosin D with 5 mL of 100% methanol. Evaporate the eluate to dryness under a gentle nitrogen stream at 45°C. Reconstitute in 1 mL of the initial LC mobile phase (e.g., 0.05 M formic acid in water/acetonitrile) 6.

Protocol 2: Dispersive Solid-Phase Extraction (dSPE) for Tissues and Aquatic Products

Causality Note: Neutral alumina (N-Al2O3) is utilized in this QuEChERS-adapted method because it selectively adsorbs lipid and pigment interferences without binding the weakly basic macrolides 5.

  • Homogenization & Spiking: Weigh 5.0 g of tissue into a centrifuge tube. Spike with internal standard and allow 15 minutes for matrix equilibration.

  • Alkaline Extraction: Add 10 mL of 1% ammonia in acetonitrile. Why? The alkaline environment ensures Tylosin D remains in its un-ionized (free base) form, maximizing its partitioning into the organic acetonitrile layer while leaving polar matrix components in the aqueous phase 5.

  • dSPE Cleanup: Add 2.0 g of Neutral Alumina (N-Al2O3) and 1.0 g of anhydrous MgSO4. Shake vigorously for 5 minutes. The MgSO4 drives water out of the organic phase (salting-out effect), while the alumina adsorbs matrix lipids.

  • Centrifugation: Centrifuge at 3,060 × g for 15 minutes at 4°C to pellet the sorbents and precipitated proteins 3.

  • Concentration: Transfer the upper organic layer, evaporate under nitrogen, and reconstitute for LC-MS/MS analysis.

Analytical Validation and Reproducibility

When evaluating the reproducibility of these methods, the coefficient of variation (CV) or relative standard deviation (RSD) is the ultimate metric.

For SPE methods applied to animal feed, within-laboratory reproducibility typically yields an RSD of <7%, with recovery rates between 78.9% and 108.3% depending on the fortification level 6. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode is highly recommended. Tylosin D can be monitored using specific precursor-to-product ion transitions, ensuring specificity even if chromatographic baseline separation from Tylosin A, B, or C is incomplete.

For dSPE methods in tissue and plasma, intra-day and inter-day precision consistently meet validation criteria (RSD < 15%) 4. However, it is critical to monitor the matrix effect (ME). Macrolides are prone to ion suppression in ESI+. The inclusion of an isotopically labeled internal standard (such as Tylosin-D9) is non-negotiable for self-validating assays, as it perfectly co-elutes with the target analytes and normalizes any fluctuations in extraction efficiency or ionization suppression 5.

Conclusion

Reproducible extraction of Tylosin D requires a deliberate, mechanistically sound approach to sample preparation. While SPE using HLB cartridges offers the highest purity for complex environmental and feed matrices, dSPE utilizing neutral alumina provides a highly scalable, rapid alternative for biological tissues. By strictly controlling pH, mitigating metal chelation, and utilizing isotopic internal standards, analytical scientists can achieve robust, high-fidelity quantification of this critical macrolide component.

References
  • Tylosin Detection in Animal Feed by Liquid Chromatography−Tandem Mass Spectrometry with Enzymatic Hydrolysis of the Tylosin Urea Adduct Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Development and validation of UPLC-MS/MS method for pharmacokinetics and tissue distribution of Tylvalosin and its bioactive metabolites in swine Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Dispersive Solid-Phase Extraction and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry—A Rapid and Accurate Method for Detecting 10 Macrolide Residues in Aquatic Products Source: MDPI URL:[Link]

  • Identification of Tylosin Photoreaction Products and Comparison of ELISA and HPLC Methods for Their Detection in Water Source: Iowa State University URL:[Link]

  • Identification and Quantification of Tylosin in Animal Feed by Liquid Chromatography Combined with Electrospray Ionisation Mass Spectrometry Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Dissemination of Tylosin Residues in the Poultry Environment: Evaluating Litter and Droppings as Sources of Risk Source: MDPI URL:[Link]

  • Determination of tylosin concentration in sow's milk after intramuscular administration Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

The Mechanistic Imperative for Strict Disposal

The proper disposal of macrolide antibiotics like Tylosin D (relomycin) requires strict adherence to environmental and chemical safety protocols. Because of their complex molecular structures and environmental persistenc...

Author: BenchChem Technical Support Team. Date: March 2026

The proper disposal of macrolide antibiotics like Tylosin D (relomycin) requires strict adherence to environmental and chemical safety protocols. Because of their complex molecular structures and environmental persistence, these compounds cannot be treated as standard biological waste.

Below is the comprehensive standard operating procedure (SOP) for the safe handling, segregation, and disposal of Tylosin D in a laboratory or drug development setting.

Tylosin is a broad-spectrum macrolide antibiotic comprising four major factors (A, B, C, and D). Tylosin D is characterized by the reduction of the C-20 aldehyde group found in Tylosin A to a primary alcohol. This slight structural modification confers enhanced environmental stability. For instance, Tylosin D exhibits a soil dissipation half-life of approximately 8 days, making it more persistent than the parent Tylosin A 1.

When laboratory waste containing Tylosin D is improperly discharged into municipal sinks, it enters wastewater treatment plants (WWTPs). Macrolides are notoriously toxic to the microbial communities in WWTP aeration systems and exert selective pressure that accelerates the proliferation of antimicrobial-resistant (AMR) pathogens 2. Consequently, Tylosin D must be managed strictly as hazardous chemical waste , independent of its biological applications.

Physicochemical & Hazard Profile

Understanding the physical properties of Tylosin D is critical for designing a self-validating safety protocol.

Property / HazardValue / DescriptionOperational Implication
Molecular Weight 916.1 g/mol 3High molecular weight complex macrolide; requires high-temperature degradation.
Aqueous Solubility ~5 mg/mL at 25 °C 4Highly mobile in aqueous waste streams; mandates a strict zero-discharge policy to drains.
Thermal Stability Heat stable at 121 °CStandard autoclaving does not destroy the active pharmacophore 5.
Dust Hazard Combustible solid 1Fine dust accumulation poses an explosion hazard; requires grounded equipment.
Chemical Stability Hydrolyzes at pH < 4 4Mixing with strong acids yields other active compounds (e.g., desmycosin); keep segregated.

Laboratory Waste Segregation & Routine Disposal Workflow

The fundamental rule of antibiotic disposal is segregation based on the physical state and concentration of the compound.

Step 1: Characterization & Segregation

  • Solid Waste (Powders, Vials): Pure Tylosin D powder poses a combustible dust hazard. Solid residues, empty vials, and contaminated PPE must be collected in sealed plastic bags or puncture-resistant containers. Keep containers away from ignition sources 1.

  • Liquid Stock Solutions: High-concentration stock solutions must be collected in designated, chemically compatible liquid waste carboys. Do not mix with acidic waste streams (pH < 4), as this catalyzes hydrolysis into other active antimicrobial derivatives 4.

  • Used Cell Culture Media: A common operational error is autoclaving antibiotic-laced media and subsequently pouring it down the sink. Autoclaving destroys pathogens but does not reliably deactivate the macrolide lactone ring of Tylosin D 5. Used media must be classified as chemical waste.

Step 2: Containment Transfer all segregated waste into pre-labeled secondary containers. Ensure all liquid carboys are kept in secondary containment trays to prevent accidental environmental release.

Step 3: Institutional Transfer Log the waste volume in the laboratory's hazardous waste manifest and request an Environmental Health and Safety (EHS) pickup.

Step-by-Step Spill Response and Decontamination

In the event of a Tylosin D powder spill, immediate and precise action is required to prevent aerosolization.

  • Isolate and Protect: Alert personnel in the immediate area. Don appropriate PPE, including a dust-filtering respirator (N95 or higher), safety glasses, and nitrile gloves 1.

  • Dry Clean-Up (Crucial Causality): Do not immediately apply water to a dry powder spill, as this creates a concentrated, highly mobile liquid hazard. Vacuum the powder using a machine fitted with a HEPA exhaust filter. Mechanistic note: The vacuum must be explosion-proof and grounded, as Tylosin dust clouds can ignite1.

  • Damp Sweeping: If a vacuum is unavailable, slightly dampen the powder with water to prevent dust generation before sweeping 1. Place all recovered material into a labeled, sealable plastic container.

  • Surface Wash: Once the bulk solid is removed, wash the contaminated surface with copious amounts of water. Crucially, contain this wash water to prevent runoff into floor drains; collect it using absorbent pads and dispose of the pads as solid chemical waste 1.

Final Disposal: The Incineration Standard

While some laboratory protocols suggest chemical deactivation (e.g., using sodium hypochlorite) for simple thiols or cyanides 6, chemical oxidation of complex macrolides like Tylosin D at the bench scale can yield uncharacterized, potentially toxic degradation byproducts.

Therefore, the EPA-compliant and scientifically preferred method for final disposal is high-temperature incineration in a licensed apparatus 1, 7. Incineration completely oxidizes the complex lactone ring and amino-sugar moieties, ensuring no active antimicrobial compounds or toxic leachates enter the environment or landfills.

Waste Management Workflow

G Start Tylosin D Waste Generation Decision Waste Physical State? Start->Decision Solid Solid Powder / Vials (Combustible Dust) Decision->Solid Liquid Stock Solutions (High Concentration) Decision->Liquid Media Used Culture Media (Biohazard + Chemical) Decision->Media ContainSolid Seal in plastic bags. Store in dry area. Solid->ContainSolid ContainLiquid Collect in compatible chemical carboys. Liquid->ContainLiquid ContainMedia Do NOT autoclave. Collect as chemical waste. Media->ContainMedia Incineration High-Temperature Incineration (EPA/RCRA Compliant Facility) ContainSolid->Incineration ContainLiquid->Incineration ContainMedia->Incineration

Decision matrix and workflow for laboratory-scale Tylosin D waste management.

Sources

Handling

Personal protective equipment for handling tylosin D

As a Senior Application Scientist overseeing pharmaceutical handling protocols, I frequently encounter laboratories that underestimate the physical and biological hazards of handling active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing pharmaceutical handling protocols, I frequently encounter laboratories that underestimate the physical and biological hazards of handling active pharmaceutical ingredients (APIs) in their raw powder form.

Tylosin D (relomycin) is a minor macrolide component co-produced during the fermentation of Streptomyces fradiae[1]. While it is a highly effective veterinary antibiotic, handling its raw powder presents distinct occupational hazards. The primary risks are not acute systemic toxicity, but rather severe skin sensitization, mucosal irritation, and the physical threat of combustible dust explosions[2][3].

To build a culture of safety, standard operating procedures cannot merely be a list of rules; they must be a self-validating system . This guide establishes a mechanistic, field-proven framework for the safe handling, dispensing, and disposal of Tylosin D.

Physicochemical Profile & Hazard Causality

Understanding the physical properties of Tylosin D is the first step in designing an effective safety protocol. The compound is a high-molecular-weight powder that easily aerosolizes, meaning your primary enemy is dust, not vapor.

Table 1: Quantitative Hazard Data for Tylosin D

ParameterValueOperational Implication & Causality
Molecular Weight 918.13 g/mol [1]High mass indicates low vapor pressure; the primary exposure risk is particulate aerosolization (dust) rather than chemical vapor.
Acceptable Daily Intake 0–30 μg/kg bw[1]Extreme biological potency. Microgram-level systemic exposure can alter the human microbiome or trigger severe hypersensitivity.
Soil Dissipation Half-life ~8 days[4]Moderate environmental persistence dictates strict zero-drain disposal policies to prevent aquatic toxicity.
Combustible Dust Hazard High (when dispersed)[2]Fine dust accumulation combined with static discharge can trigger rapid ignition. Requires non-sparking tools and grounded environments.

The Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves a specific mechanistic purpose. Do not deviate from these standards when handling concentrated Tylosin D powder.

  • Respiratory Protection (N95 or P100 Respirator): Tylosin D is a severe respiratory sensitizer[3]. Inhalation of macrolide dust can cause acute hypersensitivity reactions and breathing difficulties[5].

  • Eye Protection (Snug-fitting Safety Goggles): Standard safety glasses are insufficient. Airborne dust can bypass the sides of glasses, and contact with Tylosin causes severe conjunctival irritation, redness, and swelling[2][3].

  • Skin/Body Protection (Tyvek Lab Coat with Knit Cuffs): Prevents microscopic dust from settling on street clothes, eliminating the risk of "take-home" exposure where the allergen is carried out of the laboratory.

  • Hand Protection (Double-Layered Nitrile Gloves): Macrolides can cause allergic contact dermatitis and skin rashes[5]. Nitrile provides superior chemical resistance to organic powders compared to latex. Double gloving allows you to shed the contaminated outer layer before touching clean equipment.

Self-Validating Operational Workflow (SOP)

The following protocol integrates validation checks into every step to ensure the handling environment remains secure.

Phase 1: Preparation & System Verification

  • Action: Activate the Powder Dispensing Hood or Biological Safety Cabinet (Class II).

  • Causality: Inward directional airflow prevents the aerosolized powder from entering the operator's breathing zone.

  • Validation: Tape a lightweight tissue strip to the bottom edge of the sash. If the strip pulls inward steadily, negative pressure is confirmed.

Phase 2: PPE Donning & Integrity Check

  • Action: Don the required PPE matrix (Goggles, N95, Tyvek suit, double nitrile gloves)[2].

  • Causality: Establishes a total physical barrier against the API.

  • Validation: Perform a negative-pressure seal check on the respirator. Inflate the outer nitrile gloves manually before donning to verify the absence of pinhole leaks.

Phase 3: Anti-Static Dispensing

  • Action: Use grounded, non-sparking spatulas and anti-static weighing boats[2].

  • Causality: Fine accumulation of Tylosin dust presents a combustible dust explosion hazard when exposed to static discharge[4].

  • Validation: Observe the analytical balance. If the reading drifts erratically without airflow interference, static charge is present. Neutralize the environment with an anti-static ionizer before proceeding.

Phase 4: Decontamination & Doffing

  • Action: Wipe down all interior surfaces and tools with a damp sponge or water-soaked cloth[3]. Remove outer gloves inside the hood.

  • Causality: Dry sweeping or brushing resuspends the API into the air[4]. Dampening binds the powder, eliminating the inhalation hazard.

  • Validation: Perform a visual inspection of the hood under bright light. The absence of a white, crystalline sheen confirms successful decontamination.

HandlingWorkflow A 1. Airflow Verification B 2. Don PPE (N95, Nitrile) A->B C 3. Anti-Static Dispensing B->C D 4. Damp Wipe Decontamination C->D E 5. Doffing & Waste Sealing D->E

Caption: Operational workflow for the safe handling and dispensing of Tylosin D.

Emergency Spill Response & Decontamination

In the event of a spill, your immediate priority is dust suppression.

Step 1: Assessment & Evacuation Immediately halt work. For major spills (>50g) or if the powder becomes highly aerosolized, evacuate unnecessary personnel and ventilate the area[2][3]. Large dust clouds pose both an immediate hypersensitivity risk and a potential deflagration hazard[4].

Step 2: Containment via Dust Suppression Do NOT use a standard broom or brush. Gently dampen the spilled powder with a fine water mist or place wet paper towels over the spill[4]. Standard sweeping generates airborne dust; water acts as a binding agent to neutralize the combustible hazard[4].

Step 3: Collection & HEPA Filtration Wipe up the dampened material. If a vacuum is absolutely necessary for crevices, use ONLY an explosion-proof vacuum fitted with a HEPA exhaust filter[4]. Standard vacuums will exhaust fine API particles back into the room, worsening the exposure.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Major Major Spill (>50g) Evacuate & Ventilate Assess->Major High Risk Minor Minor Spill (<50g) Don Spill Kit PPE Assess->Minor Low Risk Dampen Dampen with Water (Dust Suppression) Minor->Dampen Clean HEPA Vacuum / Wet Wipe Dampen->Clean Dispose Seal in Hazmat Bag Clean->Dispose

Caption: Emergency spill response pathway emphasizing dust suppression and containment.

Environmental Logistics & Disposal Plan

Tylosin D exhibits a dissipation half-life of approximately 8 days in soil and poses a significant toxicity risk to aquatic ecosystems[4][5].

  • Zero-Drain Policy: Never flush Tylosin D down the sink or dispose of it in standard municipal trash[5].

  • Waste Consolidation: Place all contaminated consumables (sponges, weigh boats, Tyvek suits, outer gloves) into a heavy-duty, sealable biohazard or chemical waste bag.

  • Labeling & Logistics: Label the container clearly as "Hazardous Chemical Waste: Macrolide Antibiotic (Tylosin D) - Combustible Dust / Sensitizer." Transfer the sealed bags to your institution's designated chemical waste management team for high-temperature incineration[3].

References

  • JAM Veterinary Services - Tylosin: Warnings for Humans and Animals. Available at: [Link]

  • AgriHealth NZ - Tylovet Injection Safety Data Sheet. Available at: [Link]

  • National Institutes of Health (PubChem) - Tylosin (CID 5280440) Compound Summary. Available at:[Link]

Sources

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